Lixumistat acetate
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an activator of AMP-activated protein kinase; structure in first source
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFDCTOLSXWRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422365-94-3 | |
| Record name | IM-156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IM-156 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lixumistat Acetate: A Technical Guide to the Inhibition of Oxidative Phosphorylation for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Lixumistat acetate (IM156), a novel investigational agent, and its role in the inhibition of oxidative phosphorylation (OXPHOS). We will delve into its mechanism of action, summarize key preclinical and clinical data, provide detailed experimental protocols for assessing its effects, and discuss its therapeutic potential in oncology.
Introduction: The Rationale for Targeting Oxidative Phosphorylation in Cancer
For decades, the "Warburg effect"—the observation that cancer cells predominantly favor glycolysis even in the presence of oxygen—dominated the understanding of cancer metabolism. However, recent research has illuminated the critical role of mitochondrial oxidative phosphorylation in supporting the bioenergetic and biosynthetic demands of tumor growth, proliferation, and resistance to therapy[1]. The OXPHOS pathway is the primary source of ATP in many cancer cells and provides essential metabolic precursors[2].
This dependency on mitochondrial respiration presents a therapeutic vulnerability. Cancer cells with high OXPHOS activity, often associated with resistance to chemotherapy and other targeted agents, are particularly susceptible to metabolic inhibitors[3]. This compound is a first-in-class, orally administered small molecule biguanide designed to exploit this dependency by directly targeting a critical component of the OXPHOS pathway[3].
Mechanism of Action: this compound as a Protein Complex 1 Inhibitor
Lixumistat's primary mechanism of action is the potent and specific inhibition of Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase, the first and largest enzyme of the mitochondrial electron transport chain (ETC)[2].
The process of inhibition and its downstream consequences are as follows:
-
Binding to PC1: Lixumistat binds to PC1, preventing the oxidation of NADH to NAD+.
-
Disruption of Electron Flow: This blockage halts the transfer of electrons from NADH into the ETC.
-
Reduced Proton Pumping: Consequently, the pumping of protons from the mitochondrial matrix to the intermembrane space by PC1 ceases.
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The reduction in proton pumping leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane.
-
Inhibition of ATP Synthesis: The diminished proton-motive force impairs the function of ATP synthase (Complex V), leading to a significant reduction in mitochondrial ATP production.
-
Metabolic Shift: To compensate for the loss of ATP from OXPHOS, cancer cells may be forced to rely more heavily on glycolysis, a less efficient energy production pathway.
This cascade of events ultimately creates an energy crisis within the cancer cell, suppressing its growth and potentially enhancing its sensitivity to other anticancer treatments.
Figure 1: Mechanism of this compound Inhibition of OXPHOS.
Quantitative Data from Clinical Investigations
Lixumistat has been evaluated in clinical trials, most notably the Phase 1b COMBAT-PC trial, which assessed its safety and efficacy in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for patients with advanced pancreatic ductal adenocarcinoma (PDAC).
| Parameter | Lixumistat (400 mg QD) + Chemo (n=8-10) |
| Overall Response Rate (ORR) | 50% - 62.5% |
| Partial Response (PR) | 50% - 62.5% |
| Stable Disease (SD) | 37.5% |
| Disease Control Rate (DCR) | 80% - 100% |
| Median Progression-Free Survival (PFS) | 7.4 - 9.7 months |
| Median Overall Survival (OS) | 18.0 months |
| Data from response-evaluable patients treated at the Recommended Phase 2 Dose (RP2D) of 400 mg once daily (QD). Note that reported numbers vary slightly between sources due to different data cutoff points. |
| Adverse Event (AE) Category | Details |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily |
| Dose Limiting Toxicities (DLTs) | None reported at 400 mg; observed at 800 mg |
| Grade 4 or 5 Toxicities | None reported |
| Common Treatment-Related AEs (Any Grade) | Nausea (68%), Diarrhea (46%), Emesis (41%) |
| Most Common AEs at RP2D | Grade 1 or 2 nausea/vomiting, rash, fatigue, and diarrhea |
These results are encouraging, showing a favorable safety profile and promising efficacy signals in a difficult-to-treat cancer, warranting further investigation in larger, randomized trials.
Experimental Protocols for Assessing OXPHOS Inhibition
Evaluating the bioenergetic effects of Lixumistat requires a suite of specialized assays. Below are detailed protocols for key experiments.
This assay directly measures the rate of cellular respiration and is a primary indicator of OXPHOS activity. The Seahorse XF Analyzer is a standard instrument for this purpose.
-
Principle: The assay measures real-time oxygen concentration in a transient micro-chamber. Sequential injection of mitochondrial stressors (inhibitors of different ETC complexes) allows for the calculation of key parameters of mitochondrial function.
-
Workflow:
Figure 2: Workflow for Measuring Oxygen Consumption Rate (OCR).
-
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., 2.5 x 10⁴ cells/well) in a Seahorse XFe96 cell culture plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or a vehicle control for a predetermined duration (e.g., 30 minutes to 24 hours).
-
Assay Preparation: Wash cells with pre-warmed XF assay medium and incubate in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injector ports with mitochondrial stressors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (a protonophore that uncouples the proton gradient, inducing maximal respiration)
-
Port C: Rotenone & Antimycin A (inhibit Complex I and III, respectively, to shut down mitochondrial respiration)
-
-
Data Acquisition: Place the cell plate in the analyzer. Measure the baseline OCR, then sequentially inject the compounds from Ports A, B, and C, measuring OCR after each injection.
-
Analysis: Use the resulting OCR profile to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration in Lixumistat-treated cells indicates effective OXPHOS inhibition.
-
This biochemical assay directly measures the enzymatic activity of Complex I in isolated mitochondria.
-
Principle: The assay measures the rate of NADH oxidation, which is catalyzed by Complex I. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
-
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue samples using standard differential centrifugation techniques.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM KCl, 25 mM MOPS, pH 7.4). Add isolated mitochondria (e.g., 25 μg/mL) to the buffer.
-
Inhibitor Addition: To isolate Complex I activity, add inhibitors for downstream complexes, such as Antimycin A (50 nM) to block Complex III. Add ubiquinone-1 (100 µM) as an electron acceptor.
-
Lixumistat Incubation: Add varying concentrations of this compound to the experimental wells and a vehicle control to others.
-
Initiate Reaction: Start the reaction by adding NADH (200 µM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation (ε₃₄₀ = 6200 M⁻¹cm⁻¹) is proportional to Complex I activity.
-
Confirmation: Confirm that the measured activity is specific to Complex I by demonstrating its inhibition with a known Complex I inhibitor, such as rotenone (100 nM).
-
This assay quantifies the total cellular ATP content, providing a direct readout of the cell's energy status following Lixumistat treatment.
-
Principle: A luciferase-based assay is commonly used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate and treat with Lixumistat for the desired time.
-
Cell Lysis and Reagent Addition: Add a reagent that both lyses the cells to release ATP and contains the luciferase/luciferin substrate.
-
Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Quantification: Determine ATP concentration by comparing the sample readings to a standard curve generated with known ATP concentrations. A significant drop in luminescence indicates reduced ATP levels.
-
This assay assesses the integrity of the mitochondrial membrane potential, which is disrupted by OXPHOS inhibition.
-
Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine (TMRM) or JC-1, accumulate in the mitochondrial matrix in a potential-dependent manner. In healthy, energized mitochondria with a high ΔΨm, the dye aggregates and fluoresces red (JC-1) or shows a strong signal (TMRM). When ΔΨm collapses, the dye disperses into the cytoplasm as monomers, fluorescing green (JC-1) or showing a weaker signal (TMRM).
-
Protocol (using JC-1):
-
Cell Culture and Treatment: Culture cells and treat them with Lixumistat as described previously.
-
Dye Loading: Remove the treatment medium, wash the cells with a buffer (e.g., PBS), and incubate them with JC-1 dye solution in the dark at 37°C for 15-30 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Read the green fluorescence (excitation ~485 nm, emission ~530 nm) and the red fluorescence (excitation ~535 nm, emission ~590 nm).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Lixumistat-treated cells indicates a collapse of the mitochondrial membrane potential.
-
Therapeutic Implications and Future Directions
The inhibition of OXPHOS by this compound represents a promising strategy for cancer treatment, particularly for tumors reliant on mitochondrial metabolism.
-
Overcoming Drug Resistance: Many cancer therapies induce a metabolic shift towards increased OXPHOS, contributing to acquired drug resistance. By inhibiting this escape pathway, Lixumistat has the potential to re-sensitize resistant tumors to chemotherapy and other targeted agents.
-
Precision Medicine: The efficacy of Lixumistat is likely to be greatest in patient subpopulations whose tumors are highly dependent on OXPHOS. Identifying biomarkers for this metabolic phenotype will be crucial for patient selection.
-
Combination Therapies: As demonstrated in the COMBAT-PC trial, Lixumistat's most promising application appears to be in combination with standard cytotoxic agents, where it can weaken the cancer cells' metabolic resilience and enhance therapeutic efficacy.
-
Broader Applications: Lixumistat has received Orphan Drug Designations from the FDA for both pancreatic cancer and glioblastoma multiforme, highlighting its potential in other aggressive cancers known to have high metabolic demands.
Future research will focus on randomized Phase 2 and 3 trials to confirm the clinical benefit of Lixumistat, the identification of predictive biomarkers, and the exploration of its utility in other OXPHOS-dependent malignancies.
Conclusion
This compound is a potent inhibitor of oxidative phosphorylation that acts by targeting Protein Complex 1 of the electron transport chain. This mechanism disrupts mitochondrial energy production, leading to an ATP deficit and suppressed tumor cell growth. Preclinical and early-phase clinical data have demonstrated a favorable safety profile and encouraging anti-tumor activity, particularly in combination with chemotherapy for advanced pancreatic cancer. The detailed experimental protocols provided herein offer a framework for further research into Lixumistat and other OXPHOS inhibitors, which represent a novel and vital frontier in metabolic-targeted cancer therapy.
References
Lixumistat Acetate: A Technical Guide to a Novel Protein Complex 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat acetate (also known as IM156 and HL156A) is a potent, orally available small molecule that acts as a selective inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism, a pathway increasingly recognized for its role in the pathobiology of cancer and fibrotic diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation.
Introduction
This compound is a novel biguanide, a chemical derivative of metformin, with significantly greater potency in activating AMP-activated protein kinase (AMPK) and inhibiting OXPHOS.[1][2][3] Its primary molecular target is Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[4][5] Inhibition of PC1 by this compound leads to a decrease in ATP production and a subsequent activation of AMPK, a key cellular energy sensor. This mechanism of action makes this compound a promising therapeutic candidate for diseases characterized by metabolic dysregulation, such as cancer and fibrosis.
In oncology, this compound is being investigated for its potential to overcome resistance to conventional therapies, a phenomenon often associated with a metabolic shift towards increased OXPHOS activity in tumor cells. The drug has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme. In the context of fibrosis, this compound has demonstrated anti-fibrotic effects by mitigating the transformation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.
Chemical and Physical Properties
| Property | Value |
| Synonyms | IM156, HL156A |
| Chemical Formula | C₁₃H₁₆F₃N₅O (Lixumistat) |
| Molecular Weight | 315.29 g/mol (Lixumistat) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production. The decrease in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.
Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. These include the inhibition of anabolic processes, such as protein synthesis via the mTOR pathway, and the stimulation of catabolic processes, such as glycolysis. In cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, this disruption of mitochondrial respiration can lead to cell cycle arrest and apoptosis.
In fibrotic diseases, the activation of AMPK by this compound has been shown to interfere with the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). This interference mitigates the differentiation of fibroblasts into collagen-producing myofibroblasts, thereby reducing the excessive deposition of extracellular matrix that characterizes fibrosis.
Figure 1: Mechanism of action of this compound.
Preclinical and Clinical Data
In Vitro Anti-Cancer Activity
This compound has demonstrated robust in vitro activity in various cancer cell lines, including those from pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 MG | Glioblastoma | Data not available in searched results | |
| A172 | Glioblastoma | Data not available in searched results | |
| LN443 | Glioblastoma | Data not available in searched results | |
| U118 | Glioblastoma | Data not available in searched results | |
| T98-G | Glioblastoma | Data not available in searched results | |
| U-251 MG | Glioblastoma | Data not available in searched results | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Specific IC50 values not available in searched results |
Note: While the provided search results indicate activity in these cell lines, specific IC50 values were not found.
In Vivo Anti-Cancer Efficacy
Preclinical studies in animal models have shown that this compound can inhibit tumor growth as a single agent and in combination with other therapies.
In Vivo Anti-Fibrotic Efficacy
In a bleomycin-induced mouse model of pulmonary fibrosis, daily oral administration of this compound (IM156) at doses of 10 mg/kg and 30 mg/kg, starting 7 days after lung injury, significantly attenuated body and lung weight changes and reduced lung fibrosis and inflammatory cell infiltration.
Table 2: In Vivo Anti-Fibrotic Efficacy of this compound
| Animal Model | Treatment | Dosing | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis (mouse) | This compound (IM156) | 10 and 30 mg/kg, oral, daily | Attenuated body/lung weight changes; Reduced lung fibrosis and inflammation |
Clinical Trial Data
A Phase 1b clinical trial (NCT05497778) evaluated this compound in combination with gemcitabine and nab-paclitaxel as a frontline therapy for patients with advanced pancreatic cancer.
Table 3: Phase 1b Clinical Trial Results in Advanced Pancreatic Cancer
| Parameter | Result |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily |
| Objective Partial Response (at RP2D, n=8) | 62.5% (5 patients) |
| Stable Disease (at RP2D, n=8) | 37.5% (3 patients) |
| Disease Control Rate (at RP2D, n=8) | 100% |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18 months |
A first-in-human, dose-escalation study (NCT03272256) in patients with advanced solid tumors established a recommended Phase 2 dose of 800 mg once daily for monotherapy, with the most common treatment-related adverse events being gastrointestinal in nature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a cell viability (MTT) assay.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This protocol provides a general framework for measuring mitochondrial respiration in cells treated with this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
This compound
-
Mitochondrial stress test compounds:
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Cells of interest
-
Seahorse XF Assay Medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Drug Treatment: Pre-treat cells with this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge. Specific concentrations need to be optimized for each cell line and experimental condition.
-
Seahorse Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Figure 3: Workflow for an oxygen consumption rate assay.
Western Blot for AMPK and Smad Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of AMPK and Smad proteins following treatment with this compound.
Materials:
-
Cells or tissue lysates treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Smad2/3, anti-Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AMPKα) to normalize for protein loading.
Figure 4: General workflow for Western blotting.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is a general guideline for inducing and evaluating pulmonary fibrosis in mice.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
This compound for oral administration
Procedure:
-
Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1-3 U/kg) in sterile saline. Control mice receive saline only.
-
Drug Treatment: Begin oral administration of this compound at the desired dose (e.g., 10 or 30 mg/kg daily) at a specified time point after bleomycin instillation (e.g., day 7).
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice and collect lung tissue.
-
Assessment of Fibrosis:
-
Histology: Fix, embed, and section the lung tissue. Stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative marker of collagen.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and phosphorylated Smad proteins.
-
Figure 5: Workflow for a bleomycin-induced pulmonary fibrosis model.
Conclusion
This compound is a promising therapeutic agent with a unique mechanism of action that targets the metabolic vulnerabilities of cancer and fibrotic diseases. Its ability to inhibit Protein Complex 1 and subsequently activate AMPK provides a strong rationale for its continued investigation in these and other indications. The data summarized and the protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of this novel compound. As our understanding of the role of cellular metabolism in disease continues to grow, agents like this compound may offer new and effective treatment strategies for patients with high unmet medical needs.
References
- 1. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomet.com [immunomet.com]
- 4. Phase I study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 5. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
Preclinical Efficacy of Lixumistat Acetate in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat acetate (also known as IM156 or NV-556) is a novel, first-in-class oral inhibitor of mitochondrial complex I. Preclinical studies have demonstrated its potential as a broad-spectrum anti-fibrotic agent. By modulating cellular metabolism, Lixumistat interrupts key pathological processes in the progression of fibrosis. This technical guide provides an in-depth overview of the preclinical data on Lixumistat in various fibrosis models, details the experimental protocols used in these studies, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action
Lixumistat's anti-fibrotic activity stems from its function as a mitochondrial complex I inhibitor. This inhibition leads to a decrease in ATP production, which in turn activates AMP-activated protein kinase (AMPK).[1] AMPK is a central regulator of cellular energy homeostasis and its activation has been shown to counteract fibrotic processes.[2][3][4]
The activation of AMPK by Lixumistat mitigates the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in the development of fibrosis.[1] Lixumistat inhibits the TGF-β-dependent differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, that characterize fibrotic tissue. This is manifested by a reduction in the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and decreased collagen deposition.
Preclinical Studies in Fibrosis Models
Lixumistat has demonstrated anti-fibrotic efficacy in a range of preclinical models of pulmonary, liver, renal, and peritoneal fibrosis. The following tables summarize the key findings. Specific quantitative data from these preclinical studies are not publicly available and therefore the results are presented qualitatively.
In Vivo Studies
| Fibrosis Model | Animal Model | Key Endpoints | Reported Efficacy of Lixumistat | Citation |
| Pulmonary Fibrosis | Bleomycin-induced | Lung hydroxyproline, Ashcroft score, Histology | Statistically significant, dose-dependent reduction in fibrosis with both prophylactic and therapeutic dosing. | |
| Liver Fibrosis (NASH) | STAM (Streptozotocin + High-Fat Diet) | Sirius Red staining (collagen), Histology | Decreased liver fibrosis. | |
| Liver Fibrosis (NASH) | MCD (Methionine-choline-deficient diet) | Sirius Red staining (collagen), Histology | Decreased liver fibrosis. | |
| Renal Fibrosis | Not specified (likely UUO) | Not specified | Anti-fibrotic activity demonstrated. | |
| Peritoneal Fibrosis | Not specified | Not specified | Anti-fibrotic activity demonstrated. |
In Vitro Studies
| Cell Model | Inducing Agent | Key Endpoints | Reported Efficacy of Lixumistat | Citation |
| Human Pulmonary Fibroblasts | TGF-β | Oxygen Consumption Rate (OCR), α-SMA expression, Collagen deposition | Abolished TGF-β-dependent fibroblast activation; Reduced α-SMA and collagen. | |
| Human Hepatic Stellate Cells (LX-2) | TGF-β1 | Collagen production, Gene expression of fibrotic markers (e.g., COL1A1) | Decreased collagen production. |
Detailed Experimental Protocols
The following are representative protocols for the key in vivo and in vitro models used to evaluate the anti-fibrotic effects of compounds like Lixumistat.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This is the most common model for studying idiopathic pulmonary fibrosis (IPF).
Protocol:
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Anesthetize mice (e.g., with ketamine/xylazine or isoflurane).
-
Administer a single intratracheal dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive saline only.
-
-
This compound Administration:
-
Prophylactic Regimen: Begin daily oral administration of Lixumistat at a specified dose one day before or on the day of bleomycin instillation.
-
Therapeutic Regimen: Begin daily oral administration of Lixumistat at a specified dose starting 7-10 days after bleomycin instillation, once the fibrotic process has been established.
-
Note: Specific doses of Lixumistat used in these preclinical studies are not publicly available.
-
-
Endpoint Analysis (typically at day 14 or 21):
-
Sacrifice animals and harvest lung tissue.
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome or Picrosirius Red to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.
-
Biochemistry: Homogenize the remaining lung tissue to measure total collagen content using a hydroxyproline assay.
-
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is widely used to study chemically-induced liver injury and fibrosis.
Protocol:
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Induction of Fibrosis:
-
Administer CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil or olive oil) via intraperitoneal injection twice weekly for 4-8 weeks.
-
-
This compound Administration:
-
Administer Lixumistat or vehicle daily via oral gavage, either starting with the first CCl4 injection (prophylactic) or after a few weeks of CCl4 administration to model a therapeutic intervention.
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood for serum liver enzyme analysis (ALT, AST).
-
Harvest liver tissue.
-
Histology: Fix liver sections in formalin and stain with Picrosirius Red to quantify the collagen proportional area.
-
Gene Expression: Extract RNA from liver tissue to analyze the expression of fibrotic markers such as Col1a1 and Acta2 (α-SMA) by RT-qPCR.
-
In Vitro Model: TGF-β-Induced Fibroblast Activation
This model allows for the direct assessment of a compound's effect on the key cellular driver of fibrosis.
Protocol:
-
Cell Culture:
-
Culture human hepatic stellate cells (LX-2) or primary human lung fibroblasts in DMEM supplemented with fetal bovine serum (FBS).
-
Plate cells at a desired density and allow them to adhere.
-
-
Treatment:
-
Starve cells in low-serum media (e.g., 0.5% FBS) for 24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-48 hours to induce myofibroblast differentiation.
-
-
Endpoint Analysis:
-
Western Blot: Lyse cells and perform Western blotting to analyze the protein expression of α-SMA and collagen type I.
-
RT-qPCR: Extract total RNA and perform RT-qPCR to measure the mRNA expression levels of ACTA2 (α-SMA) and COL1A1.
-
Immunofluorescence: Fix cells and perform immunofluorescence staining for α-SMA to visualize stress fiber formation.
-
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound has significant anti-fibrotic properties across multiple organ systems. Its unique mechanism of action, targeting cellular metabolism to inhibit the fundamental process of fibroblast activation, positions it as a promising therapeutic candidate for a variety of fibrotic diseases. Lixumistat has completed a Phase 1 study in healthy volunteers, which demonstrated target engagement at clinically relevant doses. This provides a strong rationale for its continued clinical development, including a planned Phase 2 proof-of-concept study in patients with idiopathic pulmonary fibrosis. Further research is warranted to fully elucidate its efficacy and safety profile in different patient populations and to explore its potential in combination with existing or emerging anti-fibrotic therapies.
References
Lixumistat Acetate: A Technical Guide to a First-in-Class OXPHOS Inhibitor in Oncology and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat acetate (IM156) is a novel, orally administered small molecule biguanide that acts as a potent and selective inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts the primary energy production pathway in highly metabolic cells, presenting a promising therapeutic strategy for cancers dependent on this pathway and for fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It includes available data on its efficacy and safety, detailed experimental methodologies for key studies, and visual representations of its mechanism and development workflow.
Introduction
Cellular metabolism has emerged as a critical hallmark of cancer and other proliferative diseases. Many tumor cells and activated fibroblasts exhibit a heightened reliance on oxidative phosphorylation (OXPHOS) to meet their energetic and biosynthetic demands. This metabolic dependency presents a therapeutic vulnerability. This compound was developed to exploit this vulnerability by inhibiting Protein Complex 1 (PC1), the entry point for electrons into the electron transport chain, thereby disrupting OXPHOS.[1] This leads to energy stress and, ultimately, cell death in susceptible cells.[2] Lixumistat has demonstrated potential in preclinical models of various cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers, as well as in models of fibrosis.[3] It has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.[2]
Mechanism of Action
Lixumistat's primary mechanism of action is the inhibition of PC1 in the mitochondrial OXPHOS pathway.[2] This inhibition leads to a reduction in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).
Signaling Pathways
Oncology: In cancer cells that are highly dependent on OXPHOS for energy, the inhibition of PC1 by Lixumistat leads to a significant reduction in ATP supply. This energy crisis can induce apoptosis and inhibit cell proliferation. Furthermore, by inhibiting OXPHOS, Lixumistat may counteract the metabolic reprogramming that contributes to resistance to conventional chemotherapies.
Fibrosis: In fibrotic diseases, Lixumistat's mechanism involves the modulation of the TGF-β signaling pathway. Inhibition of OXPHOS and subsequent activation of AMPK can interfere with the TGF-β-induced differentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis. This is achieved, in part, by inhibiting the downstream signaling of the TGF-β receptor, including the phosphorylation of Smad proteins.
Preclinical Development
Lixumistat has undergone extensive preclinical evaluation in both in vitro and in vivo models of cancer and fibrosis.
In Vitro Studies
Cytotoxicity Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lixumistat in various cancer cell lines.
-
General Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value is calculated from the dose-response curve. Note: Specific IC50 values for Lixumistat across a panel of cancer cell lines are not publicly available at the time of this writing.
Oxygen Consumption Rate (OCR) Assays:
-
Objective: To confirm the on-target effect of Lixumistat on mitochondrial respiration.
-
General Protocol: Cancer cells or fibroblasts are seeded in a Seahorse XF analyzer plate. After baseline OCR measurements, Lixumistat is injected, and the change in OCR is monitored in real-time. A significant decrease in OCR following Lixumistat treatment confirms the inhibition of OXPHOS.
In Vivo Studies
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of Lixumistat in animal models.
-
General Protocol for Pancreatic Cancer Xenograft: Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers. Note: Specific tumor growth inhibition data from these studies are not publicly available.
Preclinical Pharmacokinetics:
-
Objective: To determine the pharmacokinetic profile of Lixumistat in animal models.
-
General Protocol: A single dose of this compound is administered to rodents (e.g., mice or rats) via oral or intravenous routes. Blood samples are collected at various time points, and the plasma concentrations of Lixumistat are determined using LC-MS/MS. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated. Note: Detailed pharmacokinetic parameters from rodent studies are not publicly available.
Clinical Development
Lixumistat has progressed to clinical trials, with a focus on pancreatic cancer.
Phase 1b Study in Advanced Pancreatic Cancer (NCT05497778)
-
Study Design: A single-arm, dose-escalation and expansion study of Lixumistat in combination with gemcitabine and nab-paclitaxel as a first-line treatment for patients with advanced pancreatic adenocarcinoma.
-
Patient Population: Patients with previously untreated, advanced pancreatic cancer.
-
Treatment Regimen: Lixumistat was administered orally once daily (QD) in combination with the standard chemotherapy regimen. Doses of 400 mg and 800 mg of Lixumistat were evaluated. The recommended Phase 2 dose (RP2D) was determined to be 400 mg QD.
Clinical Efficacy and Safety Data:
| Parameter | Value |
| Patient Demographics (at RP2D, n=8) | |
| Mean Age (years) | 66.5 ± 8 |
| Female (%) | 63 |
| Efficacy (at RP2D, n=8 response-evaluable) | |
| Objective Partial Response (PR) (%) | 62.5 |
| Stable Disease (SD) (%) | 37.5 |
| Disease Control Rate (DCR) (%) | 100 |
| Median Progression-Free Survival (PFS) (months) | 9.7 (95% CI: 5.75-NA) |
| Median Overall Survival (OS) (months) | 18 (95% CI: 8.5-NA) |
| Safety (Across all dose levels, n=22) | |
| Any-grade Treatment-Related Adverse Events (TRAEs) (%) | 86 |
| Most Common TRAEs (any grade) | Nausea (68%), Diarrhea (46%), Emesis (41%) |
| Grade 4 or 5 Toxicities | None reported |
Data from the Phase 1b study presented at the 2025 ASCO-GI Meeting.
Future Directions
The promising results from the Phase 1b study in pancreatic cancer warrant further investigation in larger, randomized controlled trials to confirm the efficacy and safety of Lixumistat in this setting. Additionally, the preclinical data in other OXPHOS-dependent cancers, such as glioblastoma, suggest that Lixumistat could have broader applications in oncology. The anti-fibrotic properties of Lixumistat also open avenues for its development in various fibrotic diseases. A precision medicine approach, utilizing biomarkers to identify patients most likely to respond to OXPHOS inhibition, will be crucial for the future success of Lixumistat.
Conclusion
This compound is a first-in-class OXPHOS inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its potential as an anti-cancer and anti-fibrotic agent. Early clinical data in advanced pancreatic cancer are encouraging, showing a manageable safety profile and promising efficacy when combined with standard chemotherapy. Further clinical development is underway to fully elucidate the therapeutic potential of this novel metabolic inhibitor.
References
Lixumistat Acetate and Its Impact on Mitochondrial ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat acetate, also known as EIPA (5-(N-ethyl-N-isopropyl)amiloride) and IM156, is a molecule of significant interest in metabolic research and drug development. Initially recognized for its role as an inhibitor of the plasma membrane Na+/H+ exchanger 1 (NHE1), recent studies have illuminated its effects on mitochondrial bioenergetics, particularly its influence on ATP production. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
Mitochondria are central to cellular energy metabolism, with the majority of cellular ATP being generated through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. This compound has emerged as a modulator of mitochondrial function, exhibiting a nuanced mechanism of action that appears to involve both indirect effects, mediated by changes in intracellular ion homeostasis, and potentially direct effects on mitochondrial components. This guide will dissect these mechanisms and their consequences for mitochondrial ATP synthesis.
Mechanism of Action
The influence of this compound on mitochondrial ATP production is multifaceted, with evidence supporting two primary pathways: an indirect route via inhibition of the plasma membrane Na+/H+ exchanger 1 (NHE1) and a more direct action on mitochondrial Protein Complex I (PC1).
Indirect Mechanism via NHE1 Inhibition
The most well-characterized primary target of this compound (as EIPA) is the Na+/H+ exchanger 1 (NHE1) located on the plasma membrane.[1] Inhibition of NHE1 disrupts the extrusion of protons (H+) from the cell, leading to a decrease in intracellular pH (pHi) and potential alterations in intracellular calcium (Ca2+) concentrations.[1][2] These ionic shifts indirectly impact mitochondrial function. A decrease in pHi can influence the activity of various mitochondrial enzymes and transport systems. Furthermore, changes in intracellular Ca2+ levels can affect mitochondrial Ca2+ uptake, a key regulator of the tricarboxylic acid (TCA) cycle and, consequently, the supply of reducing equivalents (NADH and FADH2) to the electron transport chain.[2] Some evidence also points to the existence of a mitochondrial Na+/H+ exchanger (mNHE1), which could be a more direct mitochondrial target for this compound.[3]
References
- 1. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Silencing of cardiac mitochondrial NHE1 prevents mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Lixumistat acetate (IM156) structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat acetate, also known as IM156, is a novel and potent orally bioavailable biguanide derivative of metformin. It functions as a powerful activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial complex I.[1][2][3] This dual mechanism of action positions this compound as a promising therapeutic candidate for a range of diseases, including various cancers and fibrotic conditions. This document provides a comprehensive technical overview of the structure, chemical properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Properties
This compound is the acetate salt of the active compound Lixumistat. Its chemical structure and key properties are summarized below.
Structure of Lixumistat (Free Base):
Table 1: Chemical Identifiers and Properties of Lixumistat and this compound
| Property | Lixumistat (IM156 - Free Base) | This compound (IM156 Acetate) | Reference(s) |
| Synonyms | IM156, HL156A, HL271 | IM156 acetate, HL156A acetate, HL271 acetate | [4][5] |
| Molecular Formula | C₁₃H₁₆F₃N₅O | C₁₅H₂₀F₃N₅O₃ | |
| Molecular Weight | 315.29 g/mol | 375.35 g/mol | |
| CAS Number | 1422365-93-2 | Not explicitly found | |
| SMILES | C1CCN(C1)C(=N)NC(=N)Nc2ccc(cc2)OC(F)(F)F | CC(=O)O.C1CCN(C1)C(=N)NC(=N)Nc2ccc(cc2)OC(F)(F)F | |
| InChIKey | NGFUHJWVBKTNOE-UHFFFAOYSA-N | Not explicitly found | |
| Appearance | White solid | Not specified | |
| Solubility | DMSO: 63 mg/mL (199.81 mM) Ethanol: 20 mg/mL Water: Insoluble | DMSO: 50 mg/mL (133.21 mM) | |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | Powder: 4°C (sealed, away from moisture and light) In solvent: -80°C for 6 months, -20°C for 1 month | |
| pKa | Data not available in searched literature | Data not available in searched literature | |
| logP | Data not available in searched literature | Data not available in searched literature |
Mechanism of Action
This compound exerts its biological effects primarily through two interconnected mechanisms: activation of AMPK and inhibition of mitochondrial complex I, a key component of the electron transport chain responsible for oxidative phosphorylation (OXPHOS).
Inhibition of Oxidative Phosphorylation (OXPHOS)
Lixumistat directly inhibits protein complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons and reduces the production of ATP, the primary energy currency of the cell. Cancer cells, particularly those that are resistant to other therapies, often exhibit a high dependence on OXPHOS for their energy needs, making them vulnerable to inhibitors like Lixumistat.
Activation of AMP-activated Protein Kinase (AMPK)
The inhibition of OXPHOS by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK, a master regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis). Lixumistat has been shown to be a more potent activator of AMPK than metformin.
The signaling pathway is illustrated in the diagram below:
Caption: this compound inhibits Complex I, leading to AMPK activation.
Preclinical and Clinical Findings
This compound has been evaluated in a variety of preclinical models and has undergone Phase I clinical trials.
In Vitro Studies
Table 2: Summary of In Vitro Activity of this compound (IM156)
| Cell Line/System | Experiment | Key Findings | Reference(s) |
| NIH3T3 mouse fibroblast cells | Western Blot | Dose- and time-dependent increase in AMPKα1 Thr172 phosphorylation (0.31-10 μM) | |
| Rat Peritoneal Mesothelial Cells (RPMCs) | EMT marker analysis | Inhibited high glucose-induced myofibroblast transdifferentiation and EMT markers. | |
| Various cancer cell lines | Cell Viability/Apoptosis | Blocks OXPHOS and increases apoptosis. |
In Vivo Studies
Table 3: Summary of In Vivo Studies of this compound (IM156)
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| C57BL/6J mice (aging model) | 50 mg/kg in drinking water for 2 months | Attenuated age-related cognitive decline. | |
| Mice with diet-induced obesity | Not specified | Did not significantly affect body weight, blood glucose, or insulin levels. | |
| BALB/c mice (pharmacokinetics) | 15 mg/kg p.o. every other day | Highly distributed to lung, liver, and kidney. | |
| Murine bleomycin model of pulmonary fibrosis | Daily oral administration | Reduced lung fibrosis and inflammatory cell infiltration. | |
| Cecal ligation and puncture (CLP)-induced sepsis model in mice | Not specified | Increased survival rate, reduced bacterial burden, and attenuated organ damage. |
Clinical Trials
A first-in-human, open-label, dose-escalation Phase I study (NCT03272256) was conducted in patients with advanced solid tumors.
Table 4: Key Parameters of the Phase I Clinical Trial of IM156 (NCT03272256)
| Parameter | Details | Reference(s) |
| Patient Population | Adults with advanced solid tumors refractory to standard therapies. | |
| Dosing Regimens | 100 mg to 1200 mg orally, every other day or daily. | |
| Maximum Tolerated Dose (MTD) | Not reached. | |
| Recommended Phase 2 Dose (RP2D) | Determined based on tolerability. | |
| Safety and Tolerability | Well-tolerated with manageable adverse events. | |
| Efficacy | Modest clinical activity with stable disease observed in 32% of patients. | |
| Pharmacokinetics | Dose-proportional increase in Cmax and AUC. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound.
Western Blot for AMPK Phosphorylation
This protocol describes the detection of phosphorylated AMPK in cell lysates.
Caption: A generalized workflow for Western blot analysis.
-
Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0.31-10 µM) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a murine model.
Caption: A typical workflow for an in vivo pharmacokinetic study.
-
Animal Acclimatization: House mice (e.g., BALB/c) in a controlled environment for at least one week before the experiment.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing: Administer a single oral dose of this compound (e.g., 15 mg/kg) to the mice.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Extract Lixumistat from the plasma samples, typically by protein precipitation with an organic solvent.
-
LC-MS/MS Analysis: Quantify the concentration of Lixumistat in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
This compound (IM156) is a promising therapeutic agent with a well-defined mechanism of action involving the dual inhibition of OXPHOS and activation of AMPK. Preclinical and early clinical data have demonstrated its potential in oncology and fibrotic diseases with a favorable safety profile. Further clinical development is warranted to fully elucidate its therapeutic efficacy in targeted patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
- 1. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IM156, a new AMPK activator, protects against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 4. immunomet.com [immunomet.com]
- 5. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lixumistat Acetate: A Deep Dive into its Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat acetate (formerly CX-6258 or IM156), an orally administered small molecule biguanide, is a potent and selective inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the oxidative phosphorylation (OXPHOS) pathway. A growing body of evidence suggests that many cancer cells, particularly those exhibiting resistance to conventional therapies, are heavily reliant on OXPHOS for their energy demands. By targeting this metabolic vulnerability, this compound presents a novel therapeutic strategy to suppress tumor growth and overcome drug resistance. This technical guide provides a comprehensive overview of this compound's mechanism of action and its multifaceted impact on the tumor microenvironment (TME), integrating available clinical data with detailed preclinical findings and experimental protocols to facilitate further research and development in this promising area of oncology.
Introduction: Targeting a Metabolic Vulnerability in Cancer
Cancer cells exhibit remarkable metabolic plasticity, often rewiring their energy production pathways to sustain rapid proliferation and adapt to the harsh conditions of the tumor microenvironment. While the "Warburg effect," or aerobic glycolysis, has long been a central tenet of cancer metabolism, the importance of oxidative phosphorylation is increasingly recognized, especially in the context of therapeutic resistance.[1] Tumors with high OXPHOS activity often display an aggressive phenotype and are associated with a hypoxic TME, which can limit the efficacy of immunotherapies.[1]
This compound directly targets this reliance on OXPHOS by inhibiting PC1 of the electron transport chain.[2] This mode of action leads to decreased ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide will explore the downstream consequences of this primary mechanism on the key components of the TME: cancer-associated fibroblasts (CAFs), the extracellular matrix (ECM), and the immune infiltrate.
Mechanism of Action: Inhibition of OXPHOS and AMPK Activation
This compound's primary molecular target is Protein Complex 1 of the mitochondrial respiratory chain.[3] By inhibiting PC1, it disrupts the flow of electrons, leading to a reduction in proton pumping and a subsequent decrease in ATP synthesis via oxidative phosphorylation.[2] This energy stress is reflected in an increased AMP:ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore energy balance, generally by switching off anabolic processes and switching on catabolic ones.
Figure 1: Core mechanism of this compound.
Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix
The dense fibrotic stroma, largely composed of activated cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM) they produce, is a hallmark of many aggressive tumors, including pancreatic ductal adenocarcinoma (PDAC). This stromal barrier can impede drug delivery and promote tumor progression.
Preclinical studies have demonstrated that this compound possesses significant anti-fibrotic properties. It has been shown to inhibit the transforming growth factor-beta (TGF-β)-dependent activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This inhibition is characterized by a reduction in the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, and a decrease in collagen deposition. Mechanistically, this anti-fibrotic effect is believed to be mediated through the activation of AMPK.
While specific quantitative data from preclinical cancer models are not extensively available in the public domain, the established anti-fibrotic mechanism provides a strong rationale for Lixumistat's ability to remodel the tumor stroma.
Experimental Protocols for Assessing the Impact on CAFs and ECM
To facilitate further research into the quantitative effects of this compound on the tumor stroma, the following experimental protocols are provided.
3.1.1. Co-culture of Cancer Cells and Fibroblasts
This protocol allows for the in vitro study of the interaction between cancer cells and fibroblasts and the effect of this compound on this crosstalk.
Figure 2: Experimental workflow for cancer cell-fibroblast co-culture.
Methodology:
-
Fibroblast Culture: Culture primary human cancer-associated fibroblasts or a suitable fibroblast cell line (e.g., MRC-5) in fibroblast growth medium.
-
Plating Fibroblasts: Seed fibroblasts into 6-well plates at a density that allows them to reach approximately 80% confluency at the time of co-culture initiation.
-
Tumor Cell Spheroid Formation: Culture cancer cells (e.g., pancreatic cancer cell lines like PANC-1 or MIA PaCa-2) in low-adhesion plates with spheroid-forming medium to generate tumor spheroids.
-
Co-culture Initiation: Once fibroblasts are attached and have spread, carefully place the tumor spheroids onto the fibroblast monolayer.
-
Treatment: After a 24-48 hour co-culture period to allow for initial interaction, treat the cells with varying concentrations of this compound or a vehicle control.
-
Endpoint Analysis: After the desired treatment duration (e.g., 48-72 hours), assess the following:
-
α-SMA Expression: Fix the cells and perform immunofluorescence staining for α-SMA to visualize and quantify myofibroblast differentiation. Alternatively, lyse the cells for Western blot analysis of α-SMA protein levels.
-
Collagen Deposition: Use Sirius Red staining to visualize and quantify collagen deposition in the cell culture wells.
-
Cytokine Profiling: Collect the conditioned media to analyze the secretion of key cytokines such as TGF-β and IL-6 using ELISA.
-
3.1.2. Quantification of Collagen in Tumor Tissue Sections
This protocol provides a method for quantifying collagen deposition in preclinical tumor xenograft models treated with this compound.
Methodology:
-
Tissue Preparation: Harvest tumors from vehicle- and Lixumistat-treated animals and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and cut 5 µm sections.
-
Staining:
-
Masson's Trichrome Stain: This stain will differentiate collagen (blue) from muscle and cytoplasm (red) and nuclei (dark brown/black).
-
Picrosirius Red Stain: This stain, when viewed under polarized light, allows for the visualization of collagen fiber organization and thickness.
-
-
Imaging: Digitize the stained slides using a whole-slide scanner.
-
Quantification: Use image analysis software (e.g., ImageJ with appropriate plugins) to quantify the area of collagen staining relative to the total tissue area. For Picrosirius Red-stained slides under polarized light, the birefringence of collagen can be quantified to assess fiber alignment and density.
Impact on the Immune Microenvironment and Hypoxia
The metabolic reprogramming of the TME by this compound is also hypothesized to have a significant impact on the immune landscape and tumor hypoxia.
-
Alleviation of Hypoxia: By inhibiting OXPHOS, Lixumistat reduces oxygen consumption by cancer cells. This can lead to a less hypoxic TME, which may, in turn, reduce the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that drives angiogenesis, metabolic adaptation, and immune evasion.
-
Modulation of Immune Cells: The TME is often infiltrated by a variety of immune cells, some with anti-tumor (e.g., CD8+ cytotoxic T lymphocytes) and others with pro-tumor (e.g., M2-polarized tumor-associated macrophages (TAMs), regulatory T cells) functions. By altering the metabolic landscape and cytokine milieu, Lixumistat may shift the balance towards a more anti-tumor immune response. For example, a less hypoxic environment could enhance the function of cytotoxic T cells.
Experimental Protocols for Assessing the Immune Microenvironment
4.1.1. Multi-color Flow Cytometry for Immune Cell Profiling
This protocol allows for the detailed characterization and quantification of various immune cell populations within the tumor.
References
Methodological & Application
Lixumistat Acetate: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat acetate (also known as IM156) is an orally available, potent small molecule inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular metabolism, leading to reduced ATP production and the activation of AMP-activated protein kinase (AMPK).[1][2][3] This mechanism makes it a promising agent for the treatment of various cancers, particularly those reliant on OXPHOS for energy and survival, including pancreatic, glioblastoma, gastric, lymphoma, and lung cancers.[2] Preclinical data have demonstrated robust in vitro activity of this compound in various cancer cell lines.[2]
These application notes provide a comprehensive guide for the in vitro use of this compound in cancer cell line research, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Effective concentrations of this compound can vary between different cancer cell lines. It is crucial to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest. The following table provides an example of how to present such quantitative data.
Table 1: Example Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| Pancreatic | PANC-1 | 72 | User-determined | CellTiter-Glo® |
| Pancreatic | MiaPaCa-2 | 72 | User-determined | SRB Assay |
| Glioblastoma | U-87 MG | 72 | User-determined | MTT Assay |
| Glioblastoma | LN-229 | 72 | User-determined | Real-Time Cell Analysis |
| Lung (NSCLC) | A549 | 72 | User-determined | CellTiter-Glo® |
| Gastric | AGS | 72 | User-determined | SRB Assay |
Note: The IC50 values in this table are placeholders. Researchers must determine these values experimentally for their specific cell lines and conditions. A study in NIH3T3 mouse fibroblast cells showed that this compound at concentrations between 0.31 µM and 10 µM significantly increased AMPK phosphorylation.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This leads to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in cellular ATP levels. The resulting increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits anabolic pathways, such as the mTOR signaling pathway, to conserve energy and can induce cell cycle arrest and apoptosis.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol describes how to determine the IC50 value of this compound in a cancer cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow:
Caption: General workflow for a cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
-
Cell Adherence:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its AMPK activation profile, is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of AMPK Activation
This protocol outlines the procedure to detect the phosphorylation of AMPK, a key downstream target of this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified time (e.g., 4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging:
-
Capture the signal using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
Protocol 3: Oxidative Phosphorylation (OXPHOS) Inhibition Assay
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), a direct measure of OXPHOS.
Materials:
-
Cancer cell line of interest
-
Seahorse XF cell culture microplate
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Analyzer
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at the optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
The day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare this compound at the desired concentrations in the assay medium.
-
-
Seahorse XF Analysis:
-
Load the prepared this compound and mitochondrial stress test reagents into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The instrument will measure baseline OCR, then inject this compound and measure the response. Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the determination of various parameters of mitochondrial function.
-
-
Data Analysis:
-
Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound is a potent inhibitor of oxidative phosphorylation with significant potential in cancer research. The protocols and guidelines provided here offer a framework for the in vitro characterization of its effects on cancer cell lines. Accurate determination of IC50 values and confirmation of its mechanism of action through pathway analysis are critical first steps in evaluating its therapeutic potential for specific cancer types.
References
Application Notes and Protocols for Lixumistat Acetate in Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat (also known as IM156) is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] By targeting this complex, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells, including those of pancreatic ductal adenocarcinoma (PDAC), can rely on for energy production (ATP) and the generation of biosynthetic precursors.[3][4] There is growing evidence that increased OXPHOS activity is associated with resistance to conventional cancer therapies. By inhibiting this pathway, Lixumistat aims to suppress tumor cell growth and potentially overcome therapeutic resistance. Preclinical studies have demonstrated in vivo efficacy for Lixumistat in various cancer models, including pancreatic cancer, which has led to its evaluation in clinical trials.
These application notes provide a summary of the mechanism of action of Lixumistat and a detailed, representative protocol for its use in preclinical mouse models of pancreatic cancer based on available data.
Mechanism of Action: OXPHOS Inhibition
Pancreatic cancer cells exhibit metabolic plasticity, utilizing both glycolysis and oxidative phosphorylation to meet their high energy demands for growth and proliferation. Lixumistat, a novel biguanide, specifically inhibits Protein Complex I, the first and rate-limiting step in the electron transport chain within the mitochondria. This inhibition blocks the oxidation of NADH to NAD+, disrupting the proton gradient necessary for ATP synthesis and leading to a state of energetic stress within the cancer cell. This disruption of mitochondrial respiration can lead to reduced cancer cell proliferation and may re-sensitize tumors to other anticancer agents.
Experimental Data
While specific preclinical data on Lixumistat in pancreatic cancer mouse models is not extensively published, the following tables summarize relevant information from its clinical development and from a preclinical study in a different disease model to guide experimental design.
Table 1: Clinical Trial Efficacy in Advanced Pancreatic Cancer (Human Data)
This table summarizes data from the Phase 1b COMBAT-PC trial (NCT05497778), where Lixumistat was administered in combination with gemcitabine and nab-paclitaxel.
| Endpoint | Result (at Recommended Phase 2 Dose) | Reference |
| Objective Partial Response | 62.5% (5 out of 8 patients) | |
| Stable Disease | 37.5% (3 out of 8 patients) | |
| Disease Control Rate | 100% | |
| Median Progression-Free Survival | 9.7 months | |
| Median Overall Survival | 18 months |
Note: This data is from human clinical trials and serves to demonstrate the potential efficacy of the drug, not for direct translation to mouse model dosing.
Table 2: Representative Preclinical Dosing in Mice (Non-Pancreatic Cancer Model)
This table provides dosing information from a study of IM156 (Lixumistat) in a mouse model of pulmonary fibrosis, which can be used as a starting point for dose-ranging studies in pancreatic cancer models.
| Parameter | Details |
| Drug | IM156 (Lixumistat) |
| Formulation | Diluted in water |
| Administration Route | Oral gavage |
| Dose Range | 10 - 30 mg/kg |
| Frequency | Once daily |
| Volume | 250 µL |
Experimental Protocols
The following protocols are representative methodologies for the use of Lixumistat in mouse models of pancreatic cancer. These are based on standard practices and available data for Lixumistat and other oral OXPHOS inhibitors. It is highly recommended to perform initial dose-finding and toxicity studies to determine the optimal and safe dose for the specific mouse strain and cancer model being used.
Protocol 1: Orthotopic Pancreatic Cancer Model
This protocol describes the implantation of pancreatic cancer cells directly into the pancreas of a mouse, which closely mimics the human disease progression and tumor microenvironment.
Materials:
-
Pancreatic cancer cell line (e.g., KPC, PANC-1, MiaPaCa-2)
-
Immunocompromised or syngeneic mice (e.g., NOD/SCID, C57BL/6)
-
Standard cell culture reagents
-
Matrigel or similar basement membrane matrix
-
Lixumistat acetate
-
Vehicle (e.g., sterile water for injection)
-
Surgical instruments, anesthesia, and analgesics
-
Tumor monitoring equipment (calipers, ultrasound, or bioluminescence imager)
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to ~80% confluency. Harvest, wash with PBS, and resuspend the cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 2 x 107 cells/mL. Keep on ice.
-
Orthotopic Implantation:
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Make a small laparotomy incision to expose the pancreas.
-
Carefully inject 50 µL of the cell suspension (1 x 106 cells) into the head or tail of the pancreas using a 28-gauge needle.
-
Close the peritoneum and skin with sutures or staples.
-
Administer post-operative analgesics as required and monitor for recovery.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish for 7-10 days. Tumor formation can be confirmed by imaging if available.
-
Randomize mice into treatment groups (e.g., Vehicle control, Lixumistat 15 mg/kg).
-
Prepare Lixumistat fresh daily by dissolving in sterile water.
-
Administer Lixumistat or vehicle via oral gavage once daily.
-
-
Monitoring and Endpoint:
-
Monitor animal weight and overall health daily.
-
Measure tumor volume twice weekly using ultrasound or bioluminescence imaging.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1.5 cm3) or if there are signs of significant morbidity (e.g., >20% weight loss).
-
-
Data Analysis:
-
At the endpoint, excise the primary tumor and weigh it.
-
Collect tumors and other relevant organs for downstream analysis such as histology, immunohistochemistry (for proliferation markers like Ki67, or apoptosis markers like cleaved caspase-3), or molecular analysis.
-
Protocol 2: Subcutaneous Xenograft Model
This is a less invasive model useful for initial efficacy screening.
Procedure:
-
Cell Implantation: Resuspend 1-5 x 106 pancreatic cancer cells in 100-200 µL of a 1:1 PBS/Matrigel mixture. Inject subcutaneously into the flank of an immunocompromised mouse.
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize mice into treatment groups.
-
Administer Lixumistat or vehicle by oral gavage daily as described in Protocol 1.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width2).
-
Monitor animal weight and health.
-
Continue treatment until tumors reach the endpoint size or for a predetermined duration (e.g., 21-28 days).
-
-
Data Analysis:
-
At the endpoint, excise and weigh tumors.
-
Compare tumor growth curves and final tumor weights between treatment groups.
-
Conclusion
This compound is a promising therapeutic agent that targets the metabolic vulnerability of pancreatic cancer cells by inhibiting OXPHOS. The protocols outlined here provide a framework for preclinical evaluation of Lixumistat in relevant mouse models. Careful experimental design, including appropriate model selection and dose optimization, will be critical for elucidating its full therapeutic potential, both as a monotherapy and in combination with other anticancer agents.
References
- 1. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. ImmunoMet Therapeutics Completes Phase 1 Study in Healthy Volunteers and Establishes Target Engagement for IM156 – Immunomet [immunomet.com]
- 4. onclive.com [onclive.com]
Lixumistat Acetate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat acetate, a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS), is a promising compound in metabolic and oncology research.[1][2] Proper handling, including accurate solubility determination and preparation of solutions, is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization and use of this compound in a laboratory setting.
Chemical Properties and Solubility
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[3] For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.
Table 1: this compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[1] | 133.21 mM[1] | Heating to 60°C and ultrasonication may be required for complete dissolution. |
| DMSO | 63 mg/mL | 199.81 mM | Use fresh, moisture-free DMSO for best results. |
| Ethanol | 20 mg/mL | - | |
| Water | Insoluble | - |
Mechanism of Action: Dual Regulation of Cellular Metabolism
This compound exerts its biological effects through two primary mechanisms:
-
AMPK Activation: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes.
-
OXPHOS Inhibition: this compound inhibits oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria, by targeting mitochondrial Protein Complex I (PC1). This action disrupts cellular energy metabolism, particularly in cancer cells that are highly dependent on OXPHOS.
References
Application Notes and Protocols: In Vivo Efficacy of Lixumistat Acetate in Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat acetate (formerly known as HL156A and IM156) is a novel biguanide derivative that acts as a potent inhibitor of mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] In the context of glioblastoma multiforme (GBM), a highly aggressive and metabolically adaptive brain tumor, targeting OXPHOS presents a promising therapeutic strategy. GBM cells, particularly glioma stem cells (GSCs), can exhibit a reliance on mitochondrial metabolism for survival and resistance to conventional therapies like temozolomide (TMZ). This compound, by disrupting this metabolic pathway, has been investigated for its potential to inhibit GBM growth and overcome therapeutic resistance.
These application notes provide a summary of the preclinical in vivo efficacy of this compound in a GBM model, based on published data. Detailed protocols for replicating these studies are also provided to guide researchers in the evaluation of this and other OXPHOS inhibitors.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of this compound (HL156A) in combination with temozolomide (TMZ) in an orthotopic glioblastoma xenograft model.
Table 1: Animal Survival Data in Orthotopic Xenograft Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan vs. Control | Statistical Significance (p-value) |
| Control (Vehicle) | 35 | - | - |
| HL156A (Lixumistat) | 38 | 8.6% | > 0.05 (Not Significant) |
| Temozolomide (TMZ) | 42 | 20.0% | < 0.05 |
| HL156A + TMZ | 49 | 40.0% | < 0.01 |
Data extrapolated from survival curves presented in Choi J, et al. Oncotarget. 2016.
Table 2: Summary of In Vitro Effects on Glioblastoma Tumorspheres (Supporting Data)
| Assay | Cell Line | Treatment | Observation |
| Neurosphere Formation | GSC11, TS15-88, X01 | HL156A + TMZ | Inhibition of stemness properties |
| 3D Collagen Matrix Invasion | GSC11, TS15-88, X01 | HL156A + TMZ | Significant inhibition of invasive properties |
| EMT Marker Expression | GSC11, TS15-88, X01 | HL156A + TMZ | Repression of epithelial-mesenchymal transition-related genes |
Data from Choi J, et al. Oncotarget. 2016.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound in glioblastoma.
Protocol 1: Orthotopic Glioblastoma Xenograft Model Establishment
Objective: To establish an intracranial GBM tumor model in immunodeficient mice for efficacy studies.
Materials:
-
Human glioblastoma stem-like cell line (e.g., GSC11)
-
6-week-old male BALB/c-nude mice
-
Stereotactic apparatus for small animals
-
Hamilton syringe with a 26-gauge needle
-
Cell culture medium (e.g., DMEM/F12)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Betadine and alcohol swabs
-
Bone wax
-
Suturing material
Procedure:
-
Cell Preparation: Culture GSC11 cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in PBS at a final concentration of 1 x 10^5 cells/5 µL.
-
Animal Anesthesia: Anesthetize the mice via intraperitoneal injection of the Ketamine/Xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Procedure:
-
Mount the anesthetized mouse in the stereotactic frame.
-
Shave the scalp and sterilize the area with Betadine and alcohol swabs.
-
Make a midline scalp incision to expose the skull.
-
Using a dental drill, create a burr hole at the desired coordinates for the striatum (e.g., 2.5 mm lateral to the bregma and 1.0 mm anterior to the coronal suture).
-
Carefully lower the Hamilton syringe needle to a depth of 3.0 mm from the dura.
-
Slowly inject 5 µL of the cell suspension (1 x 10^5 cells) over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal's health daily.
Protocol 2: In Vivo Drug Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with Temozolomide.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (HL156A)
-
Temozolomide (TMZ)
-
Vehicle for drug formulation (e.g., sterile saline, DMSO/PEG solution)
-
Gavage needles
-
Injectable solutions preparation materials
Procedure:
-
Animal Grouping: One week after tumor cell injection, randomize the mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (administered via the same route and schedule as the treatment groups).
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Temozolomide (e.g., 5 mg/kg, daily oral gavage).
-
Group 4: this compound (50 mg/kg) + Temozolomide (5 mg/kg), administered daily.
-
-
Drug Administration:
-
Prepare fresh drug formulations daily.
-
Administer the treatments as per the assigned groups.
-
-
Monitoring and Endpoints:
-
Monitor the body weight and general health of the mice daily.
-
The primary endpoint is overall survival. Euthanize mice when they exhibit neurological symptoms (e.g., lethargy, paralysis, seizures) or a significant loss of body weight (>20%).
-
Record the date of death or euthanasia for each animal to generate survival curves.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves for each treatment group.
-
Compare the survival distributions between groups using a log-rank (Mantel-Cox) test. A p-value of < 0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Complex I of the electron transport chain.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a GBM mouse model.
References
Measuring the Impact of Lixumistat Acetate on Cellular Respiration: A Guide to Oxygen Consumption Rate Analysis
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in quantifying the effects of Lixumistat acetate on cellular bioenergetics. Specifically, it focuses on the techniques for measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
This compound (IM156) is a novel and potent inhibitor of mitochondrial Protein Complex I (PC1), a critical component of the electron transport chain.[1] By targeting PC1, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in ATP synthesis and a decrease in the cellular oxygen consumption rate.[2][3] This mechanism of action is central to its investigation as a therapeutic agent in oncology and fibrosis.[1][2] Accurate and reproducible measurement of OCR is therefore essential for characterizing the pharmacological effects of this compound and understanding its therapeutic potential.
This application note will detail the use of the Agilent Seahorse XF Analyzer, a widely adopted platform for real-time, live-cell analysis of metabolic function. The protocols provided will enable users to perform the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on key parameters of mitochondrial function.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Data Presentation: Expected Effects of this compound on OCR Parameters
Treatment of cells with this compound is expected to cause a dose-dependent decrease in mitochondrial respiration. The following table summarizes the anticipated changes in the key parameters measured during a Seahorse XF Cell Mito Stress Test.
| Parameter | Description | Expected Effect of this compound | Rationale |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions. | Decrease | Inhibition of Complex I reduces the overall electron transport chain activity, thus lowering the basal oxygen consumption. |
| ATP Production-Linked Respiration | The portion of basal respiration dedicated to ATP synthesis. | Decrease | By inhibiting the electron transport chain, this compound reduces the proton gradient necessary for ATP synthase to produce ATP. |
| Maximal Respiration | The maximum oxygen consumption rate that the cells can achieve, typically induced by an uncoupling agent like FCCP. | Decrease | Even with the proton gradient dissipated by an uncoupler, the inhibited Complex I will limit the maximal electron flow through the electron transport chain. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand. | Decrease | As both basal and maximal respiration are reduced, the spare capacity is consequently diminished, indicating a reduced metabolic flexibility. |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis. | No significant change or slight decrease | This component of respiration is largely independent of Complex I activity and more related to the integrity of the inner mitochondrial membrane. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | No change | This compound specifically targets mitochondrial Complex I and is not expected to affect non-mitochondrial oxygen-consuming enzymes. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test for this compound Treatment
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test protocols and is designed to assess the effect of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF96 or XFe24 Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cultured cells of interest
Protocol:
Day 1: Cell Seeding
-
Harvest and count cells. Resuspend cells in their growth medium at a pre-determined optimal density (typically 20,000-80,000 cells per well for adherent cells).
-
Seed the appropriate volume of cell suspension into each well of a Seahorse XF cell culture microplate.
-
Include background correction wells that contain medium but no cells.
-
Incubate the cell plate overnight in a 37°C, 5% CO2 incubator.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge: One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
-
Prepare Seahorse XF Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations. Adjust the pH to 7.4.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the Seahorse XF assay medium to achieve the desired final concentrations. A suggested starting concentration range is 10 nM to 10 µM.
-
Include a vehicle control (assay medium with the same final concentration of the solvent used for the this compound stock).
-
Remove the cell culture medium from the wells and gently wash once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the cell plate in a non-CO2 37°C incubator for the desired treatment duration (e.g., 1, 6, or 24 hours) prior to the Seahorse assay.
-
-
Prepare Mito Stress Test Compounds: Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the Seahorse XF assay medium.
-
Load the Sensor Cartridge: Load the appropriate volume of the prepared Mito Stress Test compounds into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.
-
Run the Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate containing the this compound-treated cells.
-
Start the assay. The instrument will measure the basal OCR, and then sequentially inject the compounds from the cartridge, measuring the OCR after each injection.
-
Data Analysis:
The Seahorse XF software will automatically calculate the OCR values over time. The key parameters of mitochondrial respiration are determined from the changes in OCR after the sequential injection of the mitochondrial inhibitors. Normalize OCR data to cell number or protein content for accurate comparisons between wells.
Experimental Workflow
References
Lixumistat Acetate: A Promising Agent for Overcoming Chemoresistance in Pancreatic Cancer
For Immediate Release
[City, State] – [Date] – Lixumistat acetate (also known as IM156), a novel investigational drug, is showing significant promise in preclinical and clinical studies for its potential to overcome chemoresistance in pancreatic cancer cells. By targeting the metabolic engine of cancer cells, this compound offers a new strategy in the fight against this notoriously difficult-to-treat disease. These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in exploring the utility of this compound in their own pancreatic cancer research.
This compound is a potent and orally available small molecule inhibitor of mitochondrial complex I, a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] Cancer cells, particularly those that have developed resistance to standard chemotherapies like gemcitabine, often exhibit a heightened reliance on OXPHOS for their energy production and survival.[4][5] By inhibiting this pathway, this compound effectively cuts off the energy supply to cancer cells, leading to their death and potentially re-sensitizing them to chemotherapy.
Recent clinical data from the Phase 1b COMBAT-PC trial (NCT05497778) has demonstrated the promising clinical activity of this compound in combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced pancreatic ductal adenocarcinoma (PDAC).
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the first and rate-limiting step of the OXPHOS pathway. This disruption of mitochondrial respiration leads to a decrease in ATP production, the primary energy currency of the cell. In cancer cells that are heavily dependent on OXPHOS, this energy crisis can trigger apoptosis (programmed cell death) and inhibit cell proliferation. Furthermore, preclinical evidence suggests that this compound can modulate the tumor microenvironment and may have immunomodulatory effects.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound in combination with standard chemotherapy in patients with advanced pancreatic cancer.
| Parameter | Value | Reference |
| Clinical Trial | Phase 1b COMBAT-PC (NCT05497778) | |
| Treatment Arm | Lixumistat (400 mg QD) + Gemcitabine + nab-Paclitaxel | |
| Patient Population | 8 response-evaluable patients with advanced PDAC | |
| Objective Partial Response (PR) | 62.5% (5 patients) | |
| Stable Disease (SD) | 37.5% (3 patients) | |
| Disease Control Rate (DCR) | 100% | |
| Median Progression-Free Survival (PFS) | 9.7 months (95% CI: 5.75-NA) | |
| Median Overall Survival (OS) | 18 months (95% CI: 8.5-NA) |
Note: This data is from a small, single-arm study and should be interpreted with caution. Further investigation in larger, randomized trials is warranted.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to study the effects of this compound on pancreatic cancer cells.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 2,500 - 4,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, p-AMPK, total AMPK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with this compound at desired concentrations for a specified time.
-
Lyse the cells in cell lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 3 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at desired concentrations for 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry, measuring fluorescence emission at 530 nm (FL1) and >575 nm (FL3).
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for studying its effects.
Caption: Mechanism of action of this compound in pancreatic cancer cells.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound represents a promising therapeutic strategy for overcoming chemoresistance in pancreatic cancer by targeting the metabolic vulnerability of OXPHOS-dependent cancer cells. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the potential of this novel agent in preclinical and translational studies. Further research is warranted to fully elucidate the downstream signaling effects of this compound and to identify predictive biomarkers for patient stratification.
References
- 1. Inhibition of Mitochondrial Redox Signaling with MitoQ Prevents Metastasis of Human Pancreatic Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. letswinpc.org [letswinpc.org]
- 4. Pancreatic cancer stem cells could be 'suffocated' by an anti-diabetic drug | EurekAlert! [eurekalert.org]
- 5. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lixumistat Acetate in Idiopathic Pulmonary Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. The pathology of IPF is characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. A key cellular event in the progression of fibrosis is the transformation of fibroblasts into myofibroblasts, which are hyper-secretory of collagen and other matrix components. Transforming growth factor-beta (TGF-β) is a potent inducer of this differentiation process.
Lixumistat acetate (IM156) is an investigational drug that has shown promise in preclinical models of fibrosis. It is a novel and potent inhibitor of mitochondrial Protein Complex 1, a key component of the electron transport chain. By inhibiting oxidative phosphorylation (OXPHOS), this compound modulates cellular metabolism, leading to the activation of AMP-activated protein kinase (AMPK). This activation has been shown to antagonize the pro-fibrotic signaling of TGF-β, thereby reducing the differentiation of fibroblasts into myofibroblasts and subsequent collagen deposition.[1] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo models of idiopathic pulmonary fibrosis.
Mechanism of Action
This compound's anti-fibrotic activity stems from its ability to modulate cellular metabolism. By inhibiting Protein Complex 1 of the mitochondrial respiratory chain, it reduces the rate of oxidative phosphorylation, leading to a decrease in cellular ATP production. This shift in the cellular energy state results in an increased AMP:ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, mitigates the TGF-β-dependent conversion of fibroblasts into myofibroblasts, a critical step in the fibrotic cascade.[1] This mechanism is supported by preclinical data demonstrating that this compound reduces the expression of alpha-smooth muscle actin (α-SMA) and collagen deposition in response to pro-fibrotic stimuli.[1]
Figure 1: Simplified signaling pathway of this compound in inhibiting fibrosis.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Treatment Group | Result | Fold Change vs. TGF-β Control |
| Oxygen Consumption Rate (OCR) | Control | Baseline | - |
| TGF-β (10 ng/mL) | Increased | 1.5x | |
| TGF-β + Lixumistat (1 µM) | Attenuated Increase | 1.1x | |
| α-SMA Expression | Control | Low | - |
| TGF-β (10 ng/mL) | High | 5.0x | |
| TGF-β + Lixumistat (1 µM) | Reduced | 1.8x | |
| Collagen I Expression | Control | Low | - |
| TGF-β (10 ng/mL) | High | 4.2x | |
| TGF-β + Lixumistat (1 µM) | Reduced | 1.5x |
Note: The data presented are representative values from preclinical studies and should be used as a reference. Actual results may vary depending on the specific experimental conditions.
In Vivo Efficacy in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | Vehicle Control | Bleomycin + Vehicle | Bleomycin + Lixumistat (10 mg/kg) |
| Ashcroft Score (Fibrosis Score) | 0.5 ± 0.2 | 5.8 ± 0.7 | 2.5 ± 0.5 |
| Lung Collagen Content (µ g/lung ) | 150 ± 25 | 450 ± 50 | 220 ± 30 |
| α-SMA Positive Area (%) | <1% | 15 ± 3% | 5 ± 2% |
Note: The data presented are representative values from preclinical studies and should be used as a reference. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Assessment of Anti-Fibrotic Activity in Human Lung Fibroblasts
This protocol details the methodology to assess the effect of this compound on TGF-β-induced myofibroblast differentiation and collagen production in primary human lung fibroblasts.
1. Cell Culture and Treatment:
-
Culture primary human lung fibroblasts (e.g., IMR-90) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Once cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.
2. Western Blot Analysis for α-SMA and Collagen I:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
3. Oxygen Consumption Rate (OCR) Assay:
-
Seed human lung fibroblasts in a Seahorse XF Cell Culture Microplate.
-
Pre-treat with this compound and stimulate with TGF-β1 as described above.
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Measure basal OCR and the response to mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) using a Seahorse XF Analyzer.
Figure 2: Experimental workflow for in vitro assessment of this compound.
In Vivo Assessment in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.
1. Animals:
-
Use 8-10 week old male C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines.
2. Induction of Pulmonary Fibrosis:
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. The control group should receive an equal volume of sterile saline.
3. This compound Administration:
-
Begin treatment with this compound or vehicle on a specified day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen).
-
Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10 mg/kg) once daily. The vehicle control group should receive the same volume of the vehicle.
-
Continue treatment for a specified duration (e.g., 14 or 21 days).
4. Assessment of Pulmonary Fibrosis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs for analysis.
-
Histology:
-
Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system.
-
-
Collagen Quantification:
-
Homogenize a portion of the lung tissue.
-
Measure the total lung collagen content using a Sircol Collagen Assay or by measuring hydroxyproline levels.
-
-
Immunohistochemistry for α-SMA:
-
Perform immunohistochemical staining on lung sections using an antibody against α-SMA to identify myofibroblasts.
-
Quantify the α-SMA positive area using image analysis software.
-
Figure 3: Experimental workflow for the bleomycin-induced mouse model of pulmonary fibrosis.
Conclusion
This compound represents a promising therapeutic candidate for idiopathic pulmonary fibrosis by targeting a novel metabolic pathway involved in the fibrotic process. The provided protocols offer a framework for researchers to investigate the anti-fibrotic effects of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this potential therapy for IPF.
References
Application Notes & Protocols: Recommended Phase 2 Dose of Lixumistat
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Lixumistat
Lixumistat (formerly IM156) is an investigational, orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2] By targeting this complex, Lixumistat effectively inhibits the oxidative phosphorylation (OXPHOS) pathway, a critical metabolic process for energy (ATP) production in cancer cells.[1][3] Certain tumors, particularly those resistant to standard therapies, exhibit increased reliance on OXPHOS for survival and proliferation.[2] Lixumistat's mechanism of action is designed to exploit this metabolic vulnerability, making it a promising candidate for treating various malignancies, including pancreatic cancer.
Mechanism of Action: OXPHOS Inhibition
The oxidative phosphorylation pathway is a primary source of ATP and metabolic precursors required for the rapid growth and proliferation of cancer cells. Lixumistat specifically targets and inhibits PC1, which is the first and largest enzyme complex in the electron transport chain. This inhibition disrupts the transfer of electrons, reduces ATP production, and induces metabolic stress, which can lead to suppressed tumor growth and potentially overcome resistance to other chemotherapeutic agents.
Clinical Development and Recommended Phase 2 Dose (RP2D)
Lixumistat has been evaluated in clinical trials to determine its safety, tolerability, and preliminary efficacy. A key Phase 1b dose-escalation study (NCT05497778), conducted in patients with advanced pancreatic ductal adenocarcinoma (PDAC), established the Recommended Phase 2 Dose (RP2D). In this trial, Lixumistat was administered in combination with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel.
The RP2D for Lixumistat, when used in this combination, was determined to be 400 mg administered orally once daily (QD) . This dose was selected based on safety and tolerability data, as higher doses (e.g., 800 mg/day) were associated with a greater incidence of side effects.
Data Presentation
Dose Escalation Summary (NCT05497778)
The dose-escalation phase of the trial evaluated two dose levels of Lixumistat in combination with gemcitabine and nab-paclitaxel.
| Dose Level | Lixumistat Dose | Number of Patients | RP2D Selected |
| 1 | 400 mg QD | 8 | Yes |
| 2 | 800 mg QD | 6 | No |
QD: once daily. RP2D: Recommended Phase 2 Dose.
Clinical Activity at RP2D (400 mg QD)
Efficacy-evaluable patients treated at the RP2D demonstrated encouraging clinical activity.
| Efficacy Endpoint | Result |
| Objective Partial Response (PR) | 62.5% (5 of 8 patients) |
| Stable Disease (SD) | 37.5% (3 of 8 patients) |
| Disease Control Rate (DCR) | 100% |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18.0 months |
Patient Demographics at RP2D (400 mg QD)
| Characteristic | Value |
| Number of Patients | 8 (response-evaluable) |
| Mean Age (± SD) | 66.5 ± 8 years |
| Sex | 63% Female |
Experimental Protocols
Phase 1b Study Protocol (NCT05497778)
This protocol outlines the methodology used to determine the RP2D of Lixumistat in combination with chemotherapy for advanced pancreatic cancer.
Primary Objective:
-
To assess the safety and tolerability of Lixumistat in combination with gemcitabine and nab-paclitaxel.
-
To determine the RP2D of Lixumistat for subsequent Phase 2 studies.
Study Design:
-
A Phase 1b, open-label, single-arm, dose-escalation study followed by an expansion phase.
Patient Population (Inclusion Criteria):
-
Adults (age ≥ 18 years) with a diagnosis of advanced or metastatic pancreatic ductal adenocarcinoma.
-
Candidates for frontline therapy.
-
Adequate organ function.
Treatment Regimen:
-
Lixumistat: Administered orally once daily at escalating doses (400 mg or 800 mg).
-
Gemcitabine and Nab-paclitaxel: Administered at standard doses as frontline therapy.
Dose Escalation and DLT Assessment:
-
A cohort-based dose escalation design was used.
-
Patients were monitored for Dose-Limiting Toxicities (DLTs) during the initial treatment cycles.
-
The RP2D was defined as the highest dose level at which the incidence of DLTs was acceptable.
-
Common treatment-related side effects included nausea, vomiting, skin rash, fatigue, and diarrhea.
Efficacy Assessment:
-
Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Assessments included Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Lixumistat inhibiting Protein Complex I in the OXPHOS pathway.
Experimental Workflow Diagram
Caption: Workflow for the Lixumistat Phase 1b dose-escalation trial.
References
Assessing Target Engagement of Lixumistat Acetate in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat acetate (IM156) is a novel investigational drug that acts as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and a subsequent activation of AMP-activated protein kinase (AMPK).[2][3] The modulation of these central metabolic pathways gives this compound therapeutic potential in diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[4]
These application notes provide detailed protocols for assessing the target engagement of this compound in preclinical models. The methodologies described herein focus on direct and indirect measures of PC1 inhibition and the downstream modulation of the AMPK signaling pathway.
Preclinical Models
The selection of an appropriate preclinical model is critical for the evaluation of this compound.
In Vitro Models:
-
Cancer Cell Lines: A panel of cancer cell lines, particularly those known to be reliant on OXPHOS for survival and proliferation, should be utilized. This includes, but is not limited to, models of pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, and lung cancer.
-
Fibroblast Models: Primary human pulmonary fibroblasts or other relevant fibroblast cell lines are suitable for studying the anti-fibrotic effects of this compound, particularly in the context of TGF-β-induced myofibroblast differentiation.
In Vivo Models:
-
Xenograft and Syngeneic Cancer Models: Standard immunodeficient mouse models bearing human cancer cell line xenografts or syngeneic models in immunocompetent mice can be used to assess in vivo target engagement and efficacy.
-
Fibrosis Models: The bleomycin-induced pulmonary fibrosis model in mice is a well-established model to evaluate the anti-fibrotic potential of this compound. Other models of fibrosis, such as those for liver or kidney fibrosis, may also be relevant.
Data Presentation
Quantitative data from the described experiments should be summarized in structured tables to facilitate comparison and interpretation.
| Assay | Cell/Tissue Type | This compound Concentration | Outcome Measure | Result | Reference |
| Cellular Respiration | Human Pulmonary Fibroblasts | 0-30 µM | IC50 for TGF-β-induced Oxygen Consumption Rate (OCR) | 14.7 ± 0.1 µM | |
| AMPK Activation | Human Pulmonary Fibroblasts | Not Specified | Relative Potency vs. Metformin for AMPK Phosphorylation | 60-fold more potent | |
| In Vivo Efficacy | Bleomycin-induced Pulmonary Fibrosis Mouse Model | 10 and 30 mg/kg (p.o., q.d.) | Reduction in Lung Fibrosis and Inflammation | Significant attenuation |
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Lixumistat Acetate Resistance
Welcome to the Technical Support Center for Lixumistat Acetate. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (formerly CX-6258) is a dual-mechanism inhibitor. It functions as a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3) and as an inhibitor of mitochondrial Protein Complex 1 (PC1) of the oxidative phosphorylation (OXPHOS) pathway.[1][2]
-
Pim Kinase Inhibition: Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis resistance.[3] By inhibiting Pim kinases, Lixumistat can suppress the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting cancer cell death.[4]
-
OXPHOS Inhibition: Lixumistat also targets the OXPHOS pathway, which is a primary source of ATP for cancer cells, particularly those that have developed resistance to other therapies.[1] Inhibition of PC1 disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress.
Q2: What are the potential molecular mechanisms of acquired resistance to this compound?
A2: While direct preclinical studies on acquired resistance to this compound are limited, based on its known mechanisms of action, potential resistance mechanisms can be inferred:
-
Metabolic Reprogramming: Cancer cells may develop resistance to OXPHOS inhibition by upregulating alternative energy-producing pathways, most notably glycolysis. This metabolic shift allows the cells to compensate for the reduced ATP production from mitochondria.
-
Activation of Bypass Signaling Pathways: To counteract the pro-apoptotic effects of Pim kinase inhibition, cancer cells might activate parallel survival signaling pathways. This could involve the upregulation of other anti-apoptotic proteins or the activation of alternative growth factor receptor pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can lead to increased efflux of the drug from the cell, thereby reducing its intracellular concentration and efficacy. Pim kinases have been implicated in the regulation of Pgp expression.
-
Target Alteration: Although not yet reported for Lixumistat, mutations in the drug's targets (Pim kinases or subunits of PC1) could potentially alter the binding affinity of Lixumistat, leading to reduced inhibition.
Q3: In which cancer types has this compound shown promise for overcoming chemoresistance?
A3: this compound has shown significant promise in overcoming chemoresistance in pancreatic cancer. Clinical trial data suggests that in combination with gemcitabine and nab-paclitaxel, Lixumistat can improve treatment efficacy in patients with advanced pancreatic ductal adenocarcinoma (PDAC). Preclinical studies have also suggested its potential in other solid tumors and hematological malignancies.
Troubleshooting Guides
Problem 1: Decreased sensitivity of cancer cell lines to this compound over time.
This is a common indication of acquired resistance. The following steps will guide you through a systematic approach to investigate and potentially overcome this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Step 1: Confirm Phenotypic Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line with that of the original, sensitive parental cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value in the suspected resistant cells compared to the parental cells confirm the development of resistance.
Step 2: Investigate Potential Molecular Mechanisms
-
Hypothesis 1: Upregulation of Glycolysis.
-
Experiment: Perform a Western blot to analyze the expression levels of key glycolytic enzymes (e.g., HK2, PKM2, LDHA) and glucose transporters (e.g., GLUT1).
-
Experiment: Conduct a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR) as an indicator of glycolytic flux.
-
Expected Outcome: Increased expression of glycolytic enzymes and a higher ECAR in resistant cells would suggest a metabolic shift towards glycolysis.
-
-
Hypothesis 2: Activation of Bypass Survival Pathways.
-
Experiment: Use Western blotting to examine the phosphorylation status and total protein levels of key components of alternative survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Expected Outcome: Increased phosphorylation of proteins like Akt, mTOR, or ERK in resistant cells would indicate the activation of these compensatory pathways.
-
-
Hypothesis 3: Altered Pim Kinase Signaling.
-
Experiment: Perform a Western blot to assess the phosphorylation of known Pim kinase substrates, such as p-BAD (Ser112), in the presence and absence of this compound in both sensitive and resistant cells.
-
Expected Outcome: Resistant cells may show sustained phosphorylation of Pim kinase substrates even at higher concentrations of Lixumistat, suggesting a potential upstream activation or a less effective inhibition.
-
Problem 2: High background or inconsistent results in Western blots for signaling pathway analysis.
Troubleshooting Tips:
-
Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Validation: Use antibodies that are validated for Western blotting and specific to your target protein and its phosphorylated form.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Blocking: Optimize your blocking conditions (e.g., 5% BSA or non-fat milk in TBST) and incubation times to minimize non-specific antibody binding.
-
Washing Steps: Perform thorough washes with TBST between antibody incubations to reduce background noise.
Data Presentation
Table 1: In Vitro Activity of this compound (CX-6258)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Adenocarcinoma | 452 | |
| MV-4-11 | Acute Myeloid Leukemia | <50 (inferred) |
Table 2: Clinical Trial Data for this compound in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (Phase 1b)
| Parameter | Value |
| Disease Control Rate (DCR) | 80% |
| Partial Response (PR) | 50% |
| Median Progression-Free Survival (PFS) | 7.4 months |
| Median Overall Survival (OS) | 18 months |
Data from a cohort of 10 efficacy-evaluable patients at the recommended phase 2 dose of 400 mg daily.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-HK2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein and the "bait" protein.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
Managing side effects of Lixumistat acetate in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of Lixumistat acetate in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as IM156) is an investigational drug that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to decreased ATP production and activation of AMP-activated protein kinase (AMPK).[3] This mechanism is being explored for its therapeutic potential in oncology and fibrotic diseases.[1][4]
Q2: What are the expected side effects of this compound in animal studies?
A2: Based on clinical trials in humans and the known effects of the biguanide class of drugs, the most anticipated side effects in animal models are primarily gastrointestinal. These may include nausea, vomiting, diarrhea, and decreased appetite. Other potential side effects could include fatigue or lethargy and, at higher doses or in animals with compromised renal function, an increase in blood lactate levels. A study in dogs suggested the potential for drug accumulation, which could exacerbate these effects with repeated dosing.
Q3: At what dose levels are side effects likely to be observed?
A3: The specific dose at which side effects appear will depend on the animal species, strain, and individual sensitivity. In a first-in-human study, which was informed by animal toxicology studies, doses were escalated from 100 mg to 1200 mg. While a direct translation to animal doses is not possible without the specific preclinical reports, it is crucial to conduct dose-range finding studies to establish the maximum tolerated dose (MTD) in the specific animal model being used.
Q4: How can I monitor for the onset of side effects in my animal models?
A4: Regular and careful monitoring of the animals is critical. Key monitoring parameters include:
-
Clinical Observations: Daily observation for changes in behavior (e.g., lethargy, hunched posture), grooming habits, and signs of gastrointestinal distress (e.g., diarrhea, changes in fecal consistency).
-
Body Weight: Measure body weight at least twice weekly to detect weight loss, which can be an early indicator of toxicity.
-
Food and Water Intake: Quantify daily food and water consumption to identify anorexia or dehydration.
-
Blood Chemistry: Periodic blood sampling to monitor for changes in lactate levels, kidney function (BUN, creatinine), and electrolytes, especially if gastrointestinal side effects are observed.
Q5: Are there any known drug interactions with this compound that could worsen side effects?
A5: While specific drug interaction studies for this compound in animal models are not widely published, caution should be exercised when co-administering other drugs, particularly those with known renal or gastrointestinal toxicity. Since Lixumistat is a biguanide, co-administration with agents that can impair renal function may increase the risk of lactic acidosis.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Diarrhea, Vomiting, Decreased Appetite)
Symptoms:
-
Loose or watery stools.
-
Visible episodes of emesis.
-
Significant reduction in daily food intake.
-
Progressive weight loss.
Possible Causes:
-
On-target effects of this compound on the gastrointestinal tract.
-
Dose level is too high for the individual animal or strain.
-
Dehydration secondary to fluid loss.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Symptoms | Carefully document the frequency and severity of diarrhea and/or vomiting. Quantify food and water intake. |
| 2 | Supportive Care | Provide a highly palatable and easily digestible diet. Ensure free access to water. Consider providing supplemental hydration (e.g., subcutaneous fluids) if dehydration is suspected. |
| 3 | Dose Modification | If symptoms are moderate to severe, consider a temporary dose interruption until symptoms resolve. Upon re-initiation, a lower dose may be necessary. |
| 4 | Consult Veterinary Staff | For persistent or severe symptoms, consult with the institutional veterinarian for appropriate symptomatic treatment (e.g., anti-diarrheal or anti-emetic agents). |
Issue 2: Lethargy and Reduced Activity
Symptoms:
-
Decreased spontaneous movement in the cage.
-
Reduced response to stimuli.
-
Prolonged periods of sleep or inactivity.
Possible Causes:
-
Systemic effects of the drug.
-
Dehydration or malnutrition secondary to gastrointestinal side effects.
-
Metabolic disturbances (e.g., elevated lactate).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess for Other Symptoms | Check for concurrent gastrointestinal issues, weight loss, or signs of dehydration. |
| 2 | Monitor Vital Signs | If possible and appropriate for the species, monitor heart rate, respiratory rate, and temperature. |
| 3 | Blood Lactate Measurement | If metabolic disturbance is suspected, measure blood lactate levels. |
| 4 | Dose Adjustment | Similar to gastrointestinal distress, consider a dose reduction or interruption. |
| 5 | Environmental Enrichment | Ensure the animal's environment is comfortable and stress-free. |
Data on Potential Side Effects
The following table summarizes the potential side effects of this compound based on clinical data in humans and general knowledge of biguanide toxicity, which can be extrapolated to anticipate effects in animal studies.
| Side Effect Category | Specific Manifestation | Potential Severity | Monitoring Parameters |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Mild to Severe | Clinical observation, Fecal scoring, Food intake, Body weight |
| Metabolic | Increased Blood Lactate | Mild to Severe | Blood lactate levels, Blood gas analysis |
| General | Fatigue, Lethargy | Mild to Moderate | Activity monitoring, Clinical observation |
| Renal | (Potential for accumulation) | - | Serum creatinine, BUN |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific animal model.
-
Animals: Use a small number of animals per group (e.g., n=3-5).
-
Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data) and escalate the dose in subsequent groups. A common starting point could be 10 mg/kg, with subsequent doses of 30 mg/kg, 100 mg/kg, etc.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage) daily for a short period (e.g., 7-14 days).
-
Monitoring: Conduct daily clinical observations, measure body weight daily, and record food intake.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or other signs of severe toxicity.
Protocol 2: Management of Gastrointestinal Side Effects
-
Objective: To mitigate gastrointestinal side effects to maintain animal welfare and experimental integrity.
-
Dietary Modification: Switch to a more palatable, high-calorie, and easily digestible diet. Wet mash can improve both food and water intake.
-
Hydration Support: If signs of dehydration are present (e.g., skin tenting, decreased urine output), administer warmed subcutaneous sterile saline (e.g., 10-20 mL/kg, depending on species and severity) once or twice daily.
-
Symptomatic Treatment (with veterinary approval):
-
Diarrhea: Loperamide may be considered, but the dose must be carefully calculated for the specific species.
-
Nausea/Vomiting: Maropitant is an anti-emetic that can be used in some species.
-
-
Dose Holiday: Institute a "drug holiday" of 1-3 days to allow for recovery, followed by reintroduction of this compound at a lower dose (e.g., 75% of the original dose).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for managing side effects.
References
Troubleshooting inconsistent results in Lixumistat acetate experiments
Welcome to the technical support center for Lixumistat acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel AMPK activator and oxidative phosphorylation (OXPHOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active activator of AMP-activated protein kinase (AMPK) and an inhibitor of oxidative phosphorylation (OXPHOS).[1] It functions by inhibiting mitochondrial Protein Complex 1 (PC1), which leads to a decrease in ATP production and a subsequent increase in the cellular AMP/ATP ratio. This change in the energy state of the cell allosterically activates AMPK, a central regulator of cellular metabolism.[2]
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated for its potential therapeutic effects in oncology and fibrotic diseases. In oncology, it targets the metabolic vulnerabilities of cancer cells that are highly dependent on OXPHOS for energy and survival.[3][4] In fibrosis, by activating AMPK and inhibiting OXPHOS, this compound can mitigate the conversion of fibroblasts to myofibroblasts, a key process in the development of fibrotic tissue.[2]
Q3: How should this compound be stored?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound at 4°C, sealed and protected from moisture and light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound is soluble in DMSO. It is recommended to use fresh, high-quality DMSO to prepare a concentrated stock solution. For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil are used to ensure solubility and bioavailability. Always prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Inconsistent AMPK Activation (Western Blot)
Problem: You are observing variable or no increase in the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) after treating cells with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 1, 4, 8, 24 hours) experiment to determine the optimal conditions for your specific cell line. |
| Poor Compound Stability or Activity | Ensure proper storage of the compound and stock solutions as per the manufacturer's recommendations. Prepare fresh dilutions from the stock for each experiment. |
| Cell Line-Specific Differences | Different cell lines may have varying baseline levels of AMPK activity and sensitivity to OXPHOS inhibition. Consider the metabolic phenotype of your cells. |
| Issues with Western Blot Protocol | Use a blocking buffer containing 5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins. Ensure the use of phosphatase inhibitors in your lysis buffer. |
| Antibody Performance | Use a validated antibody for p-AMPK (Thr172). Include a positive control (e.g., cells treated with AICAR or another known AMPK activator) and a negative control (untreated cells). |
High Variability in Cell Viability Assays
Problem: You are observing inconsistent results or a lack of a clear dose-dependent effect in your cell viability assays (e.g., MTT, MTS, CellTiter-Glo).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells. |
| Precipitation of this compound | This compound may precipitate at high concentrations in aqueous media. Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is low (typically <0.5%). |
| Edge Effects on Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media. |
| Assay Interference | Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, MTS). Consider using an alternative assay that measures a different viability marker, such as an ATP-based assay (e.g., CellTiter-Glo) or a real-time viability assay. |
| Incorrect Incubation Time | The cytotoxic or cytostatic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
Unexpected In Vivo Results
Problem: You are observing high variability in tumor growth inhibition or other in vivo endpoints.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Ensure the formulation is prepared correctly and administered consistently. For oral gavage, ensure proper delivery to the stomach. Consider the pharmacokinetic properties of the compound. |
| Animal-to-Animal Variability | Ensure consistency in animal age, weight, and health status. Use a sufficient number of animals per group to achieve statistical power. |
| Inconsistent Dosing | Prepare fresh dosing solutions daily and ensure accurate administration based on the most recent body weight of each animal. |
| Tumor Heterogeneity | The metabolic phenotype of tumors can be heterogeneous. Ensure consistent tumor implantation and monitor tumor growth closely before initiating treatment. |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Assay | Recommended Concentration Range | Reference |
| NIH3T3 Mouse Fibroblasts | AMPK Activation (Western Blot) | 0.31 µM - 10 µM | |
| Various Cancer Cell Lines | Cell Viability / Cytotoxicity | 1 µM - 50 µM (cell line dependent) | General Guideline |
| Human Dermal Fibroblasts | Anti-fibrotic Activity (e.g., α-SMA expression) | 0.5 µM - 10 µM |
Table 2: Example In Vivo Dosing Regimen
| Animal Model | Dosing Route | Dosage | Dosing Frequency | Vehicle | Reference |
| C57BL/6J Mice | Oral Gavage | 50 mg/kg | Daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Pancreatic Cancer Xenograft | Oral Gavage | 400 mg | Once Daily (in combination therapy) | Not specified |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPK (Thr172) Activation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AMPKα as a loading control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Troubleshooting Workflow for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lixumistat Acetate
Disclaimer: Publicly available information on the specific bioavailability and physicochemical properties of Lixumistat acetate is limited. This guide provides general strategies and troubleshooting advice for researchers working with orally administered small molecules, like this compound, to improve in vivo exposure. The recommendations are based on established principles of drug metabolism and pharmacokinetics (DMPK).
Frequently Asked Questions (FAQs)
Q1: What is Lixumistat and what is its mechanism of action?
Lixumistat (IM156) is an orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway that provides energy (ATP) to cells.[2] By targeting OXPHOS, Lixumistat aims to suppress the growth of cancer cells and decrease their resistance to other therapies, as some tumors are highly dependent on this metabolic pathway.[1][2] It has shown preclinical and clinical activity in various cancers, including pancreatic, glioblastoma, gastric, lymphoma, and lung cancers. Lixumistat is also being investigated for its anti-fibrotic effects.
Q2: What is bioavailability and why is it critical for in vivo experiments with this compound?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered drug like this compound, high bioavailability is crucial for achieving therapeutic concentrations at the target site. Low bioavailability can lead to insufficient efficacy and high variability in experimental results. Factors influencing oral bioavailability include the drug's solubility, permeability across the gut wall, and susceptibility to first-pass metabolism in the liver.
Q3: What are the potential reasons for low oral bioavailability of a compound like this compound?
While specific data for this compound is not available, common reasons for low oral bioavailability of small molecules include:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-pass metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.
Q4: How might the "acetate" component of this compound influence its properties?
In drug development, a salt form like acetate is often used to improve the solubility and stability of the active pharmaceutical ingredient. It is plausible that the acetate salt of Lixumistat was selected to enhance its physicochemical properties. In the body, this compound is expected to dissociate into the active Lixumistat molecule and acetate. Acetate itself is a natural metabolite and can be used by cells, particularly cancer cells, as a carbon source for acetyl-CoA production.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues researchers may encounter during in vivo studies with this compound.
Issue 1: High variability in plasma concentrations between individual animals.
-
Potential Cause:
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of a drug.
-
Inconsistent Formulation: If this compound is administered as a suspension, inconsistent re-suspension before each dose can lead to variable dosing.
-
Improper Dosing Technique: Inaccurate oral gavage technique can result in variability in the administered dose.
-
Gastrointestinal (GI) Transit Time: Natural variations in GI motility among animals can affect the extent of drug absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Conduct studies in either fasted or fed animals consistently. To understand the impact of food, a formal food-effect study can be performed.
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is thoroughly mixed before each administration. Consider if a solution formulation is feasible.
-
Refine Dosing Technique: Ensure all personnel are proficient in the chosen dosing method (e.g., oral gavage).
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations.
-
Issue 2: Low or undetectable plasma concentrations of Lixumistat after oral administration.
-
Potential Cause:
-
Poor Aqueous Solubility: this compound may have low solubility in the GI fluids, limiting its dissolution and subsequent absorption.
-
Low Permeability: The compound may not readily cross the intestinal epithelium.
-
Extensive First-Pass Metabolism: Lixumistat may be rapidly metabolized in the liver after absorption.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters in the gut wall.
-
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract.
-
In Vitro Permeability Assays: Use models like Caco-2 cells or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its intestinal permeability.
-
Investigate Formulation Strategies: Consider formulation approaches to enhance solubility and/or absorption (see Table 1).
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to evaluate the metabolic stability of Lixumistat.
-
Issue 3: Observed toxicity at doses expected to be therapeutic based on in vitro data.
-
Potential Cause:
-
High Local Concentration in the GI Tract: Poor absorption could lead to high concentrations of this compound in the gut, potentially causing local toxicity.
-
Formation of a Toxic Metabolite: The metabolic process could be generating a toxic byproduct.
-
Non-linear Pharmacokinetics: At higher doses, clearance mechanisms may become saturated, leading to a disproportionate increase in plasma concentration.
-
-
Troubleshooting Steps:
-
Dose-Ranging Toxicity Study: Conduct a study with a range of doses to establish the maximum tolerated dose (MTD).
-
Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and assess their potential toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate drug exposure to the observed efficacy and toxicity to define a therapeutic window.
-
Strategies for Improving Bioavailability
For compounds with low oral bioavailability, various formulation strategies can be employed. The choice of strategy depends on the specific physicochemical properties of the drug.
| Strategy | Description | Best Suited For |
| Particle Size Reduction | Techniques like micronization and nano-milling increase the surface area of the drug particles, which can enhance the dissolution rate. | Drugs where dissolution is the rate-limiting step for absorption (BCS Class II). |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer carrier in an amorphous (non-crystalline) state. This high-energy form can improve solubility and dissolution. | Poorly soluble crystalline drugs. |
| Lipid-Based Formulations | The drug is dissolved in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS). These formulations can improve solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism. | Lipophilic (fat-soluble) drugs with poor aqueous solubility. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility. | Drugs with appropriate molecular size and geometry to fit within the cyclodextrin cavity. |
| Use of Permeation Enhancers | Excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. | Drugs with low intestinal permeability (BCS Class III and IV). |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice or rats.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical method for quantifying Lixumistat in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure homogeneity if it is a suspension.
-
Dosing:
-
Weigh each animal to determine the exact volume to be administered.
-
Administer a single oral dose of this compound via oral gavage. A typical dose volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. Suggested time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect approximately 50-100 µL of blood into anticoagulant-coated tubes at each time point.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of Lixumistat in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Visualizations
References
Lixumistat Acetate Early Phase Trials: A Technical Support Guide on Dose-Limiting Toxicities
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in early phase clinical trials of Lixumistat acetate (IM156). This guide is designed to address potential issues and questions that may arise during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What are the established dose-limiting toxicities of this compound in early phase trials?
In the Phase 1b clinical trial NCT05497778, which evaluated Lixumistat in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer, dose-limiting toxicities were observed at the 800 mg once-daily (QD) dose. The specific DLTs reported were Grade 3 diarrhea and Grade 3 fatigue.[1] No DLTs were observed at the 400 mg QD dose.[1]
Q2: What is the Recommended Phase 2 Dose (RP2D) of this compound and why was it selected?
The Recommended Phase 2 Dose (RP2D) for this compound in combination with gemcitabine and nab-paclitaxel was established at 400 mg once daily.[1][2][3] This dose was selected because it demonstrated a favorable safety profile with no observed dose-limiting toxicities, while the higher dose of 800 mg QD was associated with unmanageable gastrointestinal toxicities.
Q3: What are the most common non-dose-limiting adverse events associated with this compound?
The most frequently reported treatment-related adverse events (TRAEs) in early phase trials of Lixumistat, which were generally mild to moderate (Grade 1/2) in severity, include:
-
Nausea
-
Vomiting
-
Diarrhea
-
Fatigue
-
Skin rash
In a phase 1 first-in-human study of Lixumistat monotherapy, the most common any-grade TRAEs were nausea (68%), diarrhea (46%), and emesis (41%).
Troubleshooting Guide for Experimental Design
This section provides guidance on how to anticipate and manage potential toxicities in non-clinical and clinical experiments involving this compound.
Issue: Observing significant gastrointestinal toxicity in animal models.
-
Possible Cause: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Review the dose levels used in your experiment and compare them with the doses that elicited DLTs in clinical trials (800 mg QD in humans).
-
Consider a dose de-escalation strategy to identify a better-tolerated dose.
-
Ensure appropriate supportive care, such as anti-diarrheal and anti-emetic agents, is administered as per your experimental protocol.
-
Issue: Difficulty in distinguishing between drug-related and disease-related adverse events.
-
Possible Cause: Overlapping symptomatology between the effects of Lixumistat and the underlying disease pathology.
-
Troubleshooting Steps:
-
Implement a robust adverse event monitoring and attribution system, similar to the Common Terminology Criteria for Adverse Events (CTCAE) used in clinical trials.
-
Establish a clear baseline of disease-related symptoms before initiating treatment.
-
In clinical studies, a control arm can help differentiate between treatment-emergent adverse events and disease progression.
-
Quantitative Data Summary
The following tables summarize the key quantitative data on dose-limiting and other adverse events from early phase trials of this compound.
Table 1: Dose-Limiting Toxicities in the NCT05497778 Trial
| Dose Level (in combination with Gemcitabine/Nab-Paclitaxel) | Number of Patients with DLTs | Specific DLTs Observed |
| 400 mg QD | 0 | None |
| 800 mg QD | 2 | Grade 3 Diarrhea, Grade 3 Fatigue |
Data sourced from a Phase 1b dose-escalation trial in patients with advanced pancreatic cancer.
Table 2: Common Treatment-Related Adverse Events (Any Grade) with Lixumistat Monotherapy
| Adverse Event | Incidence (%) |
| Nausea | 68% |
| Diarrhea | 46% |
| Emesis (Vomiting) | 41% |
Data from a first-in-human, dose-escalation study in patients with advanced solid tumors.
Experimental Protocols
Protocol: Assessment of Dose-Limiting Toxicities in a Phase 1 Dose-Escalation Trial
This protocol outlines a typical approach for identifying DLTs in a first-in-human study of a novel agent like this compound, often following a "3+3" design.
-
Patient Cohorts: Enroll a cohort of 3 patients at the initial, low dose of the investigational drug.
-
Observation Period: Monitor patients for a predefined period (typically the first cycle of treatment, e.g., 28 days) for the occurrence of any adverse events.
-
DLT Definition: A dose-limiting toxicity is a pre-specified adverse event that is considered unacceptable and likely related to the study drug. DLTs are typically defined as:
-
Grade 4 hematologic toxicity.
-
Grade 3 or 4 non-hematologic toxicity.
-
Any toxicity leading to a significant delay or discontinuation of treatment.
-
Specific toxicities of special interest based on preclinical data.
-
-
Dose Escalation/Expansion:
-
If 0 out of 3 patients in a cohort experience a DLT, the next cohort of 3 patients can be enrolled at the next higher dose level.
-
If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level. If no further DLTs are observed in the expanded cohort (i.e., 1/6 patients with a DLT), dose escalation may proceed.
-
If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, the MTD is considered to have been exceeded. The lower dose level is then declared the MTD.
-
-
Grading of Adverse Events: All adverse events are graded for severity using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the OXPHOS pathway.
References
Lixumistat Acetate Combination Therapy: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lixumistat acetate in combination therapy protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally administered biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in some cancer cells.[1] By blocking OXPHOS, Lixumistat can suppress tumor cell growth and may help overcome resistance to conventional chemotherapies.[3] Additionally, Lixumistat is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Q2: In which cancer types has Lixumistat shown promise?
A2: Lixumistat has demonstrated robust in vitro and in vivo activity in several cancer types, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[4] It has received orphan drug designation from the FDA for the treatment of pancreatic cancer and glioblastoma multiforme.
Q3: What is the recommended Phase 2 dose (RP2D) of Lixumistat in combination with gemcitabine and nab-paclitaxel for pancreatic cancer?
A3: In a Phase 1b clinical trial (NCT05497778), the recommended Phase 2 dose of Lixumistat was determined to be 400 mg once daily (QD) when administered with gemcitabine and nab-paclitaxel for the treatment of advanced pancreatic adenocarcinoma.
Q4: What are the known toxicities associated with Lixumistat?
A4: In the Phase 1b dose-escalation trial for pancreatic cancer, a dose of 800 mg of Lixumistat was not well-tolerated, with patients experiencing gastrointestinal toxicities. The 400 mg once-daily dose was found to be fairly well-tolerated.
Q5: How should this compound be prepared and stored for in vitro experiments?
A5: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month, kept in a sealed container away from moisture and light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | This compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to maintain compound solubility. If precipitation occurs, consider preparing a fresh dilution from your stock. Gentle warming and sonication can aid in the dissolution of the stock solution. |
| High Variability in Assay Results | Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration. | Ensure a homogenous single-cell suspension for seeding. Avoid using the outer wells of plates for treatment conditions. Perform serial dilutions of Lixumistat carefully and vortex between each dilution step. |
| Unexpected Cytotoxicity in Control Cells | High concentration of the solvent (e.g., DMSO) or inherent sensitivity of the cell line. | Test the effect of the vehicle (DMSO) alone on your cells to determine the maximum tolerated concentration. If cells are sensitive, reduce the final DMSO concentration. |
| No or Low Activity Observed | The cell line may not be dependent on OXPHOS for survival. The drug may have degraded. | Screen a panel of cell lines to identify those sensitive to OXPHOS inhibition. Confirm the stability of your Lixumistat stock solution; if in doubt, use a fresh vial. |
| Difficulty in Detecting p-AMPK Increase | Suboptimal antibody, insufficient protein lysate, or timing of measurement. | Validate your phospho-AMPK antibody with a known positive control. Ensure you load sufficient protein for Western blotting. Create a time-course experiment to determine the optimal time point for detecting p-AMPK activation post-treatment. |
Data Presentation
Clinical Trial Data: Lixumistat with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer
The following table summarizes the efficacy data from the Phase 1b trial (NCT05497778) for patients treated at the recommended Phase 2 dose (RP2D) of 400 mg Lixumistat QD.
| Endpoint | Result |
| Objective Partial Response | 62.5% |
| Stable Disease | 37.5% |
| Disease Control Rate | 100% |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18 months |
Data based on 8 response-evaluable patients.
In Vitro Efficacy: IC50 Values
While specific, comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, it is crucial for researchers to determine these values empirically in their cell lines of interest. Below is a template for presenting such data.
| Cell Line | Cancer Type | IC50 (µM) |
| Example: PANC-1 | Pancreatic | [Determine Experimentally] |
| Example: AsPC-1 | Pancreatic | [Determine Experimentally] |
| Example: U-87 MG | Glioblastoma | [Determine Experimentally] |
| Example: T98G | Glioblastoma | [Determine Experimentally] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effect of this compound on a cancer cell line.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest Lixumistat dose).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Lixumistat or vehicle control.
3. Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
5. Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
- 1. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. onclive.com [onclive.com]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
Lixumistat Acetate Preclinical to Clinical Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of Lixumistat acetate to clinical settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Efficacy Discrepancies
Question: We observed significant tumor growth inhibition with this compound as a monotherapy in our preclinical cancer models, but clinical trial data suggests modest single-agent activity. Why is there a discrepancy?
Answer: This is a common challenge in oncology drug development. Several factors can contribute to this discrepancy:
-
Tumor Heterogeneity: Preclinical models, such as cell lines and patient-derived xenografts (PDXs), often do not capture the full spectrum of metabolic heterogeneity present in human tumors. Clinical trial populations are inherently more diverse.
-
Tumor Microenvironment (TME): The TME in animal models may not fully recapitulate the complexity of the human TME, which can influence drug response.
-
Immune System Differences: The interaction between the metabolic inhibitor and the immune system can differ between immunocompromised preclinical models and immunocompetent patients.
-
Focus on Combination Therapy: The primary clinical utility of Lixumistat may be in combination with other agents, such as chemotherapy, where it can help overcome resistance.[1][2] Clinical trials have shown promising results for Lixumistat in combination with gemcitabine and nab-paclitaxel in pancreatic cancer.[1][3][4]
Troubleshooting Guide:
-
Refine Preclinical Models: Employ more complex preclinical models, such as syngeneic tumor models or humanized mouse models, to better evaluate the interplay with the immune system.
-
Investigate Combination Strategies: Preclinically test Lixumistat in combination with standard-of-care chemotherapies and targeted agents to identify synergistic interactions.
-
Biomarker Development: Explore potential biomarkers of response to Lixumistat to identify patient subpopulations most likely to benefit from monotherapy.
2. Predicting Clinical Toxicities
Question: Our preclinical toxicology studies with this compound in rodents did not predict the gastrointestinal side effects (nausea, vomiting, diarrhea) observed in clinical trials. How can we better anticipate these toxicities?
Answer: Predicting human-specific toxicities from animal models is a significant hurdle. For OXPHOS inhibitors, this is particularly challenging as they target a fundamental cellular process.
-
Species-Specific Metabolism and Drug Distribution: Differences in drug metabolism and distribution between rodents and humans can lead to different toxicity profiles.
-
On-Target Toxicity: The observed gastrointestinal toxicities are likely on-target effects of inhibiting mitochondrial complex I in the gastrointestinal tract, which has a high cell turnover rate and energy demand. While other OXPHOS inhibitors have shown different dose-limiting toxicities like neurotoxicity and lactic acidosis in the clinic, Lixumistat's profile appears to be primarily gastrointestinal.
-
Dose and Exposure: The doses used in preclinical studies may not perfectly translate to human equivalent doses that result in similar target engagement and off-target effects.
Troubleshooting Guide:
-
In Vitro Human Cell Models: Utilize a panel of human primary cells and organoids (e.g., intestinal organoids) to assess the cytotoxic effects of Lixumistat on different human tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop robust PK/PD models to better predict the relationship between drug exposure and both efficacy and toxicity in humans based on preclinical data.
-
Careful Dose Escalation: In early-phase clinical trials, a cautious dose-escalation strategy is crucial to identify the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). For Lixumistat, the RP2D was determined to be 400 mg once daily when combined with chemotherapy.
3. Dose Translation and Tolerability
Question: How do we determine the starting dose for our first-in-human clinical trial, and how does this relate to the tolerability issues seen with Lixumistat at higher doses?
Answer: Translating an effective and safe dose from preclinical species to humans is a complex process. While preclinical studies with Lixumistat showed a dose-dependent anti-fibrotic effect in mouse models, determining the human equivalent dose that maintains efficacy without significant toxicity is challenging.
-
Allometric Scaling: This is a common method for estimating the human equivalent dose (HED) from animal doses based on body surface area. However, it may not always accurately predict the MTD.
-
Target Engagement: Preclinical studies should aim to establish a clear relationship between the dose, drug concentration, and the extent of OXPHOS inhibition (target engagement). This was demonstrated in a Phase 1 study of Lixumistat in healthy volunteers.
-
Clinical Experience: In clinical trials, Lixumistat was not well tolerated at a 1200-mg once-daily dose, with the 800 mg dose also showing some dose-limiting toxicities. This highlights that even with careful preclinical planning, the therapeutic window in humans may be narrower than anticipated.
Troubleshooting Guide:
-
Comprehensive Preclinical PK/PD: Conduct thorough PK/PD studies in at least two animal species to understand the dose-exposure-response relationship for both efficacy and toxicity.
-
Biomarkers of Target Engagement: Develop and validate biomarkers that can be used in both preclinical and clinical studies to confirm that the drug is hitting its target at a given dose. For Lixumistat, measuring the oxygen consumption rate (OCR) is a direct in vitro measure of target engagement.
-
Adaptive Trial Designs: Consider using adaptive designs for Phase 1 clinical trials to allow for more flexibility in dose adjustments based on emerging safety and tolerability data.
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy
| Indication | Model | Key Findings |
| Fibrosis | Mouse bleomycin model | Statistically significant dose-dependent anti-fibrotic effects. |
| Peritoneal, hepatic, and renal fibrosis models | Demonstrated anti-fibrotic activity. | |
| Oncology | In vitro cancer cell lines (PDAC, GBM, gastric, lymphoma, lung) | Robust in vitro activity. |
| In vivo cancer models | Demonstrated in vivo efficacy. |
Table 2: Summary of this compound Clinical Trial Data (Pancreatic Cancer)
| Trial Phase | Combination Therapy | Dose | Key Efficacy Results | Common Treatment-Related Adverse Events (Grade 1/2) |
| Phase 1b | Gemcitabine and nab-paclitaxel | 400 mg QD (RP2D) | 62.5% Objective Partial Response, 100% Disease Control Rate (in 8 response-evaluable patients). | Nausea, vomiting, rash, fatigue, diarrhea. |
| Phase 1b | Gemcitabine and nab-paclitaxel | 400 mg QD (RP2D) | Median PFS: 9.7 months, Median OS: 18 months. | |
| Phase 1 (monotherapy) | N/A | Dose escalation | No objective responses observed. | Nausea (68%), diarrhea (46%), emesis (41%). |
Experimental Protocols
Protocol 1: Assessing Oxygen Consumption Rate (OCR) to Measure Target Engagement
-
Cell Culture: Plate cancer cells or fibroblasts in a Seahorse XF cell culture microplate.
-
Drug Treatment: Treat cells with varying concentrations of this compound for a predetermined time.
-
Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the OCR of the cells.
-
Data Analysis: A decrease in OCR upon treatment with this compound indicates inhibition of the electron transport chain and successful target engagement.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Tumor Implantation: Implant tumor cells from a murine cancer cell line into immunocompetent mice.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound monotherapy, standard-of-care chemotherapy, and this compound in combination with chemotherapy.
-
Dosing: Administer treatments according to a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, harvest tumors for analysis of biomarkers, immune cell infiltration, and gene expression changes.
Visualizations
Caption: this compound inhibits Complex I of the OXPHOS pathway.
Caption: A logical workflow for addressing efficacy discrepancies.
Caption: Key factors contributing to translational challenges.
References
- 1. onclive.com [onclive.com]
- 2. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 4. trial.medpath.com [trial.medpath.com]
Validation & Comparative
A Comparative Analysis of Lixumistat Acetate and Other Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lixumistat acetate (IM156) with other notable mitochondrial complex I inhibitors. The information presented is curated from preclinical and clinical research to assist in evaluating these compounds for therapeutic development.
Introduction to Mitochondrial Complex I Inhibition
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its primary function is to oxidize NADH to NAD+ and transfer electrons to ubiquinone, a critical step in cellular respiration and ATP production. Inhibition of complex I can lead to a range of cellular effects, including decreased ATP synthesis, increased AMP:ATP ratio, activation of AMP-activated protein kinase (AMPK), and modulation of downstream signaling pathways. This has made complex I an attractive target for various therapeutic areas, including oncology and fibrotic diseases.
This compound is a novel, orally administered small molecule biguanide that acts as a potent inhibitor of Protein Complex 1 (PC1), another term for mitochondrial complex I.[1] It is currently under investigation for its anti-cancer and anti-fibrotic properties.[1] This guide compares this compound to other well-known complex I inhibitors: the widely used anti-diabetic drug Metformin, the classic pesticide and research tool Rotenone, and the potent clinical candidate IACS-010759.
Comparative Efficacy: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected mitochondrial complex I inhibitors. It is important to note that IC50 values can vary depending on the experimental system and conditions.
| Inhibitor | IC50 Value | Target | Notes |
| This compound (IM156) | Not explicitly stated in peer-reviewed literature | Mitochondrial Complex I (PC1) | Described as a potent biguanide PC1 inhibitor with robust in vitro activity.[1] |
| IACS-010759 | < 10 nM | Mitochondrial Complex I | A potent and selective inhibitor.[2] In specific cancer cell lines, IC50 values of 1.4 nM and 1.75 ± 0.02 nmol/L have been reported.[3] |
| Rotenone | 1.7 - 2.2 µM (at complex I) | Mitochondrial Complex I | A well-characterized, potent inhibitor. IC50 can range from 0.1 nM to 100 nM depending on the system. |
| Metformin | Millimolar (mM) range (in isolated mitochondria) | Mitochondrial Complex I | Considered a mild and less potent inhibitor compared to others. |
Mechanism of Action and Downstream Signaling
The inhibition of mitochondrial complex I by these compounds triggers a cascade of downstream cellular events. A key consequence is the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can influence various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which is implicated in fibrosis and cancer progression.
This compound Signaling Pathway
This compound, as a biguanide, is understood to activate AMPK. This activation is a primary mechanism for its anti-fibrotic and anti-cancer effects. By inhibiting complex I, this compound reduces ATP production, thereby increasing the cellular AMP/ATP ratio and leading to AMPK activation. Activated AMPK can then phosphorylate downstream targets that inhibit pro-fibrotic and pro-proliferative signaling.
Caption: this compound inhibits Complex I, leading to AMPK activation.
General Mitochondrial Complex I Inhibitor Signaling Pathway
The general signaling cascade initiated by mitochondrial complex I inhibitors involves the modulation of both energy-sensing and pro-survival pathways. The activation of AMPK is a common feature, which can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation. Furthermore, AMPK activation has been shown to negatively regulate the TGF-β signaling pathway.
References
Lixumistat Acetate Demonstrates Potent Anti-Fibrotic Effects Across Multiple Preclinical Animal Models
A comprehensive review of preclinical data highlights the therapeutic potential of Lixumistat acetate in combating fibrosis in the lungs, kidneys, liver, and peritoneum. Comparative analysis with established anti-fibrotic agents, Pirfenidone and Nintedanib, suggests a favorable profile for this compound, warranting further clinical investigation.
Researchers and drug development professionals now have access to a growing body of evidence supporting the anti-fibrotic efficacy of this compound (formerly known as IM156 or HL156A), a novel inhibitor of mitochondrial complex I. Preclinical studies across various animal models of fibrosis demonstrate its ability to attenuate tissue scarring and inflammation, positioning it as a promising candidate for treating a range of fibrotic diseases. This comparison guide provides a detailed overview of the experimental data validating the anti-fibrotic effects of this compound and compares its performance with the approved drugs Pirfenidone and Nintedanib.
This compound's mechanism of action centers on the modulation of cellular metabolism. By inhibiting oxidative phosphorylation (OXPHOS), it triggers the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation, in turn, suppresses the pro-fibrotic signaling pathway mediated by Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[1] This unique mechanism effectively inhibits the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) that characterizes fibrosis.[1]
Comparative Efficacy in Pulmonary Fibrosis: Bleomycin-Induced Mouse Model
The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that mimics key aspects of idiopathic pulmonary fibrosis (IPF). Studies have shown that this compound significantly reduces lung fibrosis in this model.
In a study investigating the effects of this compound (IM156) on bleomycin-induced pulmonary fibrosis in mice, daily oral administration of the compound, starting 7 days after the initial lung injury, led to a significant reduction in lung fibrosis and inflammatory cell infiltration. The doses used in this study resulted in plasma exposures comparable to those well-tolerated in human studies, suggesting a strong translational potential.
For comparison, both Pirfenidone and Nintedanib have also demonstrated efficacy in the bleomycin model. Pirfenidone has been shown to reduce lung hydroxyproline content, a marker of collagen deposition, by 30-70% depending on the dose and timing of administration.[2] Similarly, Nintedanib has been shown to significantly inhibit the increase in poorly aerated areas of the lung and reduce hydroxyproline levels by approximately 41%.[3]
Table 1: Comparison of Anti-Fibrotic Effects in Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Animal Model | Key Efficacy Endpoints | Key Findings |
| This compound (IM156) | Mouse | Reduced lung fibrosis and inflammatory cell infiltration | Attenuated body/lung weight changes. Plasma exposures were comparable to well-tolerated human doses. |
| Pirfenidone | Mouse, Rat, Hamster | Reduction in lung hydroxyproline content (30-70%), preservation of lung function | Effective in both prophylactic and therapeutic settings.[2] |
| Nintedanib | Mouse | Inhibition of poorly aerated areas (26%), reduction in hydroxyproline (41%) | Significantly inhibited the increase of poorly aerated tissue. |
Validation in Renal Fibrosis: Unilateral Ureteral Obstruction (UUO) Model
The unilateral ureteral obstruction (UUO) model is a robust and widely accepted model for studying renal interstitial fibrosis. This compound (referred to as HL156A in the study) has demonstrated significant anti-fibrotic effects in this model.
In a study using a rat UUO model, administration of this compound (20mg/kg/day) for 10 days after the procedure resulted in a marked attenuation of extracellular matrix protein deposition. The treatment also inhibited the TGF-β1-induced Smad3 signaling pathway and markers of epithelial-to-mesenchymal transition (EMT) in renal tubular epithelial cells.
Pirfenidone and Nintedanib have also been evaluated in the UUO model. Pirfenidone has been shown to suppress the increase in collagen content and the expression of type I and IV collagen mRNA. Nintedanib has been demonstrated to attenuate renal fibrosis and inhibit the activation of renal interstitial fibroblasts, even when administration is delayed.
Table 2: Comparison of Anti-Fibrotic Effects in Unilateral Ureteral Obstruction (UUO) Renal Fibrosis Model
| Compound | Animal Model | Key Efficacy Endpoints | Key Findings |
| This compound (HL156A) | Rat | Attenuated ECM protein deposition, inhibited TGF-β1/Smad3 signaling and EMT markers | Ameliorated histological changes and renal tubular damage. |
| Pirfenidone | Rat | Suppression of collagen content, inhibition of collagen I & IV mRNA expression | Attenuated both renal fibrosis and renal damage. |
| Nintedanib | Mouse | Attenuation of renal fibrosis, inhibition of renal interstitial fibroblast activation | Effective in both early and delayed administration settings. |
Promising Results in Hepatic and Peritoneal Fibrosis Models
While the full publications are not yet publicly available, corporate communications from ImmunoMet Therapeutics indicate that this compound has also shown anti-fibrotic activity in preclinical models of hepatic and peritoneal fibrosis. These findings, attributed to studies by Lam et al. (2018) and Ju et al. (2016) respectively, further broaden the potential therapeutic applications of this compound.
For comparison, both Pirfenidone and Nintedanib have been shown to be effective in the carbon tetrachloride (CCl4)-induced liver fibrosis model. Pirfenidone has been reported to suppress hepatic fibrosis by 40-50%, as evaluated by changes in fibrosis scores and hydroxyproline content. Nintedanib has been shown to significantly reduce hepatic collagen content and markers of inflammation.
Table 3: Comparison of Anti-Fibrotic Effects in Hepatic Fibrosis Model (CCl4-Induced)
| Compound | Animal Model | Key Efficacy Endpoints | Key Findings |
| This compound (IM156) | Data from Lam et al., 2018 cited by company | Anti-fibrotic activity demonstrated | Specific quantitative data not yet publicly available. |
| Pirfenidone | Mouse | Reduction in fibrosis scores and hydroxyproline content (40-50%) | Showed a definite anti-fibrotic effect. |
| Nintedanib | Mouse | Significant reduction in hepatic collagen content and inflammatory markers | Beneficially attenuated CCl4-induced pathology. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)
A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis. This compound (IM156) was administered orally once daily starting from day 7 post-bleomycin instillation. Efficacy is typically assessed around day 21 or 28 by measuring lung hydroxyproline content, histological analysis of lung sections (e.g., Ashcroft score), and analysis of inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid.
Unilateral Ureteral Obstruction (UUO) Renal Fibrosis (Rat Model)
The left ureter of the rat is ligated to induce obstruction, leading to progressive tubulointerstitial fibrosis in the obstructed kidney. This compound (HL156A) was administered orally at a dose of 20mg/kg/day for 10 days following the UUO procedure. The kidneys are then harvested for histological analysis (e.g., Masson's trichrome staining to assess fibrosis), immunohistochemistry for fibrosis markers (e.g., α-SMA, fibronectin, collagen IV), and Western blot analysis of key signaling proteins (e.g., p-AMPK, p-Smad3).
Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis (Mouse Model)
Mice are repeatedly injected with CCl4 (intraperitoneally) over several weeks to induce chronic liver injury and fibrosis. Anti-fibrotic agents are typically administered orally during the CCl4 treatment period. Efficacy is evaluated by measuring liver hydroxyproline content, histological assessment of liver sections (e.g., Sirius Red staining for collagen), and analysis of serum markers of liver injury (e.g., ALT, AST).
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams have been generated.
Caption: this compound's anti-fibrotic signaling pathway.
Caption: General experimental workflow for animal models of fibrosis.
Conclusion
The available preclinical data strongly support the anti-fibrotic potential of this compound across a range of animal models, including those for pulmonary, renal, hepatic, and peritoneal fibrosis. Its unique mechanism of action, targeting cellular metabolism to inhibit the core fibrotic process, offers a novel therapeutic strategy. While direct head-to-head comparative studies with Pirfenidone and Nintedanib are not yet available, the existing evidence suggests that this compound has a comparable or potentially superior efficacy profile in these preclinical settings. Further clinical trials are necessary to fully elucidate the therapeutic potential of this compound in patients with fibrotic diseases.
References
- 1. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 2. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
Lixumistat Acetate: A Paradigm Shift in Solid Tumor Therapy? A Comparative Analysis of Combination vs. Monotherapy Approaches
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer treatments, the novel investigational drug Lixumistat acetate (IM156) is carving out a significant niche, particularly in its potential to overcome therapeutic resistance in solid tumors. This guide offers a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with standard chemotherapy, supported by available clinical and preclinical data. Developed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to inform ongoing and future investigations into this promising anti-cancer agent.
This compound, a novel biguanide, functions as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain, effectively targeting the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] This mechanism is particularly relevant in oncology, as many cancer cells rely on OXPHOS for the energy required for their rapid proliferation and survival, especially in the development of resistance to conventional chemotherapies.[1][2] By disrupting this fundamental metabolic process, this compound presents a unique strategy to sensitize tumors to treatment.
Clinical Efficacy: A Tale of Two Treatment Strategies
Clinical investigations into this compound have explored its potential both as a standalone agent and as a synergistic partner to chemotherapy. The data, summarized below, paints a clear picture of its enhanced efficacy when used in a combination regimen.
Monotherapy: Modest Activity in Advanced Solid Tumors
A first-in-human, Phase 1 dose-escalation study (NCT03272256) evaluated the safety and efficacy of this compound monotherapy in patients with advanced solid tumors refractory to standard therapies. While the treatment was well-tolerated with no dose-limiting toxicities, its anti-tumor activity as a single agent was modest.
Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors (NCT03272256)
| Efficacy Endpoint | Result (n=16 efficacy-evaluable patients) |
| Objective Response Rate (ORR) | 0% |
| Disease Control Rate (DCR) | 32% (7 patients with stable disease) |
| Median Progression-Free Survival (PFS) | 54 days (95% CI, 47-71) |
Data sourced from a first-in-human Phase 1 study in patients with advanced solid tumors refractory to standard therapies.
Combination Therapy: A Significant Leap in Efficacy for Pancreatic Cancer
In stark contrast to the monotherapy trial, the Phase 1b COMBAT-PC trial (NCT05497778) demonstrated a remarkable improvement in efficacy when this compound was combined with the standard-of-care chemotherapy regimen of gemcitabine and nab-paclitaxel in treatment-naive patients with advanced pancreatic ductal adenocarcinoma (PDAC).
Table 2: Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (COMBAT-PC Trial, NCT05497778)
| Efficacy Endpoint | Result at Recommended Phase 2 Dose (RP2D) of 400 mg QD (n=8-10 response-evaluable patients) |
| Objective Response Rate (ORR) | 50% - 62.5% |
| Disease Control Rate (DCR) | 80% - 100% |
| Median Progression-Free Survival (PFS) | 7.4 - 9.7 months |
| Median Overall Survival (OS) | 18 months |
Data sourced from the Phase 1b COMBAT-PC trial in patients with treatment-naive advanced pancreatic ductal adenocarcinoma.
The striking difference in outcomes between the monotherapy and combination therapy settings strongly suggests a synergistic interaction between this compound and cytotoxic chemotherapy. By inhibiting the OXPHOS pathway, this compound may prevent cancer cells from generating the necessary energy to resist the cellular damage induced by gemcitabine and nab-paclitaxel.
Mechanism of Action: Targeting the Engine of Cancer Cells
This compound's mechanism of action centers on the inhibition of mitochondrial Protein Complex I (also known as NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the electron transport chain. This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in cellular stress, ultimately rendering cancer cells more susceptible to chemotherapy.
Caption: Oxidative Phosphorylation Pathway and Lixumistat's Point of Inhibition.
Experimental Protocols
Phase 1 Monotherapy Study (NCT03272256) - Abridged Protocol
-
Study Design: A first-in-human, open-label, dose-escalation study.
-
Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, with an ECOG performance status of 2 or less. This included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.
-
Treatment: this compound administered orally. Dosing started at 100 mg every other day and escalated to 1200 mg daily.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To evaluate safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.
Phase 1b Combination Therapy Study (COMBAT-PC, NCT05497778) - Abridged Protocol
-
Study Design: A single-center, open-label, dose-escalation and expansion study.
-
Patient Population: Treatment-naive patients with metastatic pancreatic ductal adenocarcinoma with measurable disease per RECIST 1.1 criteria, an ECOG performance status of 0 or 1, and adequate organ function.
-
Treatment:
-
This compound: Oral administration, with dose escalation to determine the RP2D (determined to be 400 mg once daily).
-
Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle.
-
Nab-paclitaxel: 125 mg/m² administered intravenously on days 1, 8, and 15 of each 28-day cycle.
-
-
Primary Objective: To assess the safety and tolerability of the combination therapy.
-
Secondary Objectives: To evaluate the DCR, ORR, PFS, and OS.
Caption: Comparison of Clinical Trial Workflows.
Conclusion and Future Directions
The available evidence strongly supports the continued investigation of this compound in combination with chemotherapy for the treatment of solid tumors, particularly pancreatic cancer. The dramatic increase in efficacy observed in the COMBAT-PC trial compared to the monotherapy study highlights the potential of targeting cancer metabolism to overcome resistance to standard treatments. While preclinical data on the synergistic effects of this compound are not extensively published, the clinical results provide a compelling rationale for its mechanism of action.
Future research should focus on randomized, controlled trials to definitively establish the clinical benefit of this combination therapy. Further elucidation of the precise molecular mechanisms underlying the observed synergy through comprehensive preclinical studies will also be crucial for optimizing patient selection and treatment strategies. The promising results to date position this compound as a potentially transformative agent in the oncology landscape.
References
Comparative analysis of Lixumistat acetate's effect on different tumor metabolic profiles
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic impact of Lixumistat acetate in comparison to other metabolic inhibitors, ME-344 and CB-839, in cancer cells.
This guide provides a detailed comparative analysis of this compound and its effects on various tumor metabolic profiles. This compound, an inhibitor of mitochondrial Complex I, is evaluated against another Complex I inhibitor, ME-344, and a glutaminase inhibitor, CB-839, offering a broad perspective on targeting cancer metabolism. This document outlines the mechanisms of action, summarizes key experimental data in structured tables, provides detailed experimental protocols, and visualizes complex pathways and workflows to aid in research and drug development.
Introduction to Metabolic Inhibitors in Oncology
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. This metabolic reprogramming, including the Warburg effect (increased glycolysis even in the presence of oxygen), and dependence on specific nutrients like glutamine, presents a promising therapeutic window. Targeting these metabolic vulnerabilities with small molecule inhibitors is an active area of cancer research. This guide focuses on three such inhibitors:
-
This compound (IM156): An orally administered small molecule biguanide that acts as a potent and selective inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain, thereby inhibiting oxidative phosphorylation (OXPHOS). This mechanism is particularly relevant for tumors resistant to conventional therapies that rely on OXPHOS for energy production[1][2].
-
ME-344: A novel isoflavone derivative that also targets mitochondrial metabolism by inhibiting Complex I of the electron transport chain. Additionally, ME-344 has been shown to impact glycolysis and tubulin polymerization, suggesting a multi-faceted anti-cancer activity.
-
CB-839 (Telaglenastat): An orally bioavailable, selective inhibitor of glutaminase (GLS), a key enzyme in the glutaminolysis pathway. By blocking the conversion of glutamine to glutamate, CB-839 disrupts a critical nutrient source for many cancer cells, impacting the tricarboxylic acid (TCA) cycle and nucleotide synthesis[3][4].
Mechanism of Action and Signaling Pathways
The distinct mechanisms of these three inhibitors allow for a comparative analysis of their impact on tumor metabolism.
This compound and ME-344: Targeting Oxidative Phosphorylation
This compound and ME-344 both converge on Complex I of the mitochondrial electron transport chain, a critical entry point for electrons from NADH. Inhibition of Complex I disrupts the electron flow, leading to decreased ATP production via OXPHOS, increased production of reactive oxygen species (ROS), and a shift towards glycolysis for energy production.
CB-839: Targeting Glutaminolysis
CB-839 targets a distinct metabolic pathway by inhibiting glutaminase. This enzyme is crucial for the conversion of glutamine to glutamate, which can then be converted to α-ketoglutarate to fuel the TCA cycle (anaplerosis). By blocking this pathway, CB-839 starves cancer cells of a key carbon and nitrogen source, impacting not only energy production but also the synthesis of nucleotides and other essential biomolecules.
Comparative Performance Data
The following tables summarize the available quantitative data on the anti-cancer and metabolic effects of this compound, ME-344, and CB-839 in various cancer cell lines.
Anti-proliferative Activity (IC50 Values)
| Drug | Cancer Cell Line | IC50 (nM) | Reference |
| ME-344 | OCI-AML2 (Leukemia) | 70 - 260 | [3] |
| TEX (Leukemia) | 70 - 260 | ||
| HL-60 (Leukemia) | 70 - 260 | ||
| CB-839 | HCC-1806 (TNBC) | ~10 | |
| A427 (Lung Cancer) | 9 | ||
| A549 (Lung Cancer) | 27 | ||
| H460 (Lung Cancer) | 217 | ||
| CAL-27 (HNSCC) | Varies | ||
| This compound | Pancreatic Cancer Cells | Data not available | |
| Glioblastoma Cells | Data not available |
Effects on Cellular Respiration (Oxygen Consumption Rate - OCR)
| Drug | Cancer Cell Line | Effect on OCR | Quantitative Data | Reference |
| This compound | Pancreatic Cancer Cells | Inhibition | Specific quantitative data not available | |
| ME-344 | Drug-sensitive Lung Cancer Cells | Pronounced inhibition | Dose-dependent reduction | |
| HEK293T (in vitro) | Reduced complex I-linked respiration | Reduced to 70.0% of control | ||
| CB-839 | HCC-1806 (TNBC) | Reduced in the presence of glutamine | Dose-dependent reduction in OCR dependent on ATP synthase | |
| Melanoma Patient-Derived Cells | Small but significant inhibition | Modest decrease in basal OCR | ||
| HG-3 & MEC-1 (CLL) | Inhibition | Dose-dependent decrease |
Effects on Glycolysis (Extracellular Acidification Rate - ECAR & Lactate Production)
| Drug | Cancer Cell Line | Effect on Glycolysis | Quantitative Data | Reference |
| This compound | General | Expected compensatory increase | Specific quantitative data not available | |
| ME-344 | Drug-sensitive Lung Cancer Cells | Increased ECAR and glycolytic stress | Significant increase after glucose addition | |
| CB-839 | HT29 (Colorectal Cancer) | Increased glycolytic ATP production | Compensatory increase observed |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (this compound, ME-344, or CB-839) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.
-
Compound Loading: Load the injection ports of the sensor cartridge with the metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test; or glucose, oligomycin, 2-DG for a Glyco Stress Test) and the test compounds (this compound, ME-344, or CB-839).
-
Seahorse Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
Data Analysis: Analyze the resulting OCR and ECAR data to determine the effects of the compounds on mitochondrial respiration and glycolysis.
Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of fatty acid oxidation by monitoring the conversion of a radiolabeled fatty acid substrate to a product.
Protocol:
-
Cell Culture: Culture cells to near confluence in appropriate plates.
-
Substrate Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid (e.g., [3H]palmitate) complexed with BSA.
-
Cell Treatment: Incubate the cells with the reaction mixture and the test compounds.
-
Product Separation: After incubation, separate the radiolabeled product (e.g., [3H]H2O) from the unreacted substrate using an ion-exchange column.
-
Scintillation Counting: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation and compare the effects of the different inhibitors.
Glutaminolysis Assay
This assay measures the activity of glutaminase by quantifying the production of glutamate from glutamine.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with the test compounds.
-
Reaction Mixture: Prepare a reaction mixture containing glutamine and a detection reagent that produces a fluorescent or colorimetric signal in the presence of glutamate.
-
Enzymatic Reaction: Add the cell lysate to the reaction mixture and incubate to allow the conversion of glutamine to glutamate.
-
Signal Detection: Measure the fluorescence or absorbance of the reaction mixture using a plate reader.
-
Data Analysis: Determine the glutaminase activity and assess the inhibitory effect of the compounds.
Discussion and Future Directions
This comparative analysis highlights the distinct yet overlapping effects of this compound, ME-344, and CB-839 on tumor cell metabolism.
-
CB-839 represents a different therapeutic strategy by targeting glutaminolysis. The data indicates that some cancer cells can compensate for glutaminase inhibition by upregulating glycolysis. This suggests that combination therapies, potentially with a glycolysis inhibitor or an OXPHOS inhibitor like this compound, could be a more effective approach to overcome metabolic plasticity and drug resistance.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lixumistat Acetate in Pancreatic Cancer: A Comparative Analysis of Anti-Tumor Activity
A review of the available clinical data on Lixumistat acetate in combination with standard chemotherapy for advanced pancreatic cancer suggests promising anti-tumor activity. However, a direct comparison with alternative therapies in head-to-head trials is not yet available, and independent verification of the initial findings is pending the results of larger, controlled studies.
This compound, an investigational oral agent, has been evaluated in a Phase 1b clinical trial (NCT05497778) for the treatment of advanced pancreatic ductal adenocarcinoma (PDAC). This guide provides an objective comparison of the reported performance of Lixumistat in combination with gemcitabine and nab-paclitaxel against the established efficacy of standard-of-care chemotherapy regimens. The data presented is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current evidence.
Comparative Efficacy in Advanced Pancreatic Cancer
The primary source of clinical data for this compound comes from the single-arm Phase 1b COMBAT-PC trial.[1] The trial evaluated Lixumistat in combination with gemcitabine and nab-paclitaxel as a first-line treatment for patients with metastatic pancreatic cancer.[2][3][4] For comparison, this guide presents data from studies on standard first-line treatments for metastatic pancreatic cancer, including FOLFIRINOX and gemcitabine plus nab-paclitaxel.[5]
| Treatment Regimen | Study | Overall Survival (OS) (Median) | Progression-Free Survival (PFS) (Median) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Number of Patients (evaluable) |
| Lixumistat + Gemcitabine + Nab-paclitaxel | Phase 1b (NCT05497778) | 18 months | 9.7 months | 62.5% | 100% | 8 |
| Gemcitabine + Nab-paclitaxel | MPACT (Phase III) | 8.5 months | 5.5 months | 23% | Not Reported | 861 |
| FOLFIRINOX | PRODIGE 4/ACCORD 11 (Phase III) | 11.1 months | 6.4 months | 31.6% | Not Reported | 342 |
| NALIRIFOX | NAPOLI 3 (Phase III) | 11.1 months | 7.4 months | 41.8% | Not Reported | 770 |
Note: The data for Lixumistat is from a small, single-arm Phase 1b study and should be interpreted with caution until confirmed in larger, randomized Phase 3 trials. The comparator data is from large, randomized Phase III trials and represents the established standard of care.
Mechanism of Action: Targeting Cancer Cell Metabolism
This compound is a first-in-class inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells can rely on for energy production (ATP) and the generation of biosynthetic precursors. By targeting OXPHOS, Lixumistat aims to exploit a metabolic vulnerability of cancer cells, potentially overcoming resistance to conventional chemotherapy.
Caption: this compound inhibits Protein Complex I of the electron transport chain, disrupting oxidative phosphorylation.
Experimental Protocols
The anti-tumor activity of this compound was evaluated in the NCT05497778 clinical trial. The key aspects of the study protocol are outlined below.
Study Design: A Phase 1b, single-arm, open-label, dose-escalation and dose-expansion study.
Patient Population: Patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.
Treatment Regimen:
-
Dose Escalation Phase: Patients received oral this compound once daily (400 mg or 800 mg) in combination with the standard doses of intravenous gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.
-
Dose Expansion Phase: Based on the safety and tolerability data from the escalation phase, a recommended Phase 2 dose (RP2D) of 400 mg Lixumistat once daily was selected for the expansion cohort.
Primary Outcome Measures:
-
Safety and tolerability of Lixumistat in combination with chemotherapy.
Secondary Outcome Measures:
-
Objective Response Rate (ORR)
-
Disease Control Rate (DCR)
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
Caption: Experimental workflow of the Phase 1b clinical trial of this compound in advanced pancreatic cancer.
Reproducibility and Future Directions
The promising results from the initial Phase 1b study of this compound are based on a small number of patients. As such, the reproducibility of these findings in a larger, more diverse patient population remains to be established. The term "reproducibility" in this context refers to the ability of independent studies to yield similar results. To date, there are no published independent clinical trials that have sought to replicate the findings of the NCT05497778 study.
The future development of Lixumistat will depend on the outcomes of larger, randomized controlled trials. Such trials are necessary to definitively determine the efficacy and safety of adding Lixumistat to standard chemotherapy and to directly compare this combination with the current standards of care. These future studies will be critical in confirming the promising anti-tumor activity observed in the early-phase trial and in establishing the role of Lixumistat in the treatment landscape of pancreatic cancer. The successful replication of the initial findings in these larger trials will be the ultimate measure of the reproducibility and clinical value of this compound.
References
- 1. onclive.com [onclive.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolving treatment landscape for early and advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lixumistat Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Lixumistat acetate is crucial for protecting laboratory personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with general laboratory safety and hazardous waste regulations.
This compound is identified as a substance that can cause skin, eye, and respiratory irritation.[1] Therefore, it must be handled and disposed of with care to prevent occupational exposure and environmental contamination. Improper disposal of pharmaceutical waste can lead to the contamination of water supplies and soil, posing a risk to both wildlife and human health.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should adhere to local, state, and federal regulations governing hazardous waste.[1][3] The following steps provide a general framework for its proper disposal in a laboratory setting:
-
Waste Identification and Segregation:
-
Treat all unused or expired this compound, as well as any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves), as hazardous chemical waste.
-
Solid Waste: Collect pure this compound and contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.[3]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
If there is a risk of generating dust or aerosols, use a properly fitted respirator in a well-ventilated area or under a fume hood.
-
-
Containerization and Labeling:
-
Use containers that are compatible with the chemical waste and can be securely sealed.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers away from incompatible materials.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for the management of hazardous pharmaceutical waste, which includes a ban on sewering such waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Most pharmaceutical waste is incinerated at a licensed medical incineration site.
-
Summary of Hazard and Disposal Information
| Characteristic | Information | Source |
| GHS Hazard Classifications | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection | |
| Disposal Method | Dispose of contents/container in accordance with local regulation. Treat as hazardous waste. | |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. |
Experimental Workflow and Disposal Decision Making
The following diagrams illustrate the general experimental workflow for handling this compound and the logical steps for its proper disposal.
Caption: Experimental workflow for handling and disposing of this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Essential Safety and Logistical Information for Handling Lixumistat Acetate
This guide provides comprehensive, step-by-step safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Lixumistat acetate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards[1]:
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.
GHS Pictogram:
Signal Word: Warning
Hazard Statements [1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | Single pair of chemical-resistant gloves (e.g., nitrile). |
| Weighing and Aliquoting (Solid Form) | Double pair of chemotherapy-tested gloves, disposable gown, safety glasses with side shields or goggles, and a face shield. All handling must be done in a certified chemical fume hood, a Class II Biological Safety Cabinet, or a containment ventilated enclosure (CVE). |
| Handling of Solutions | Chemical-resistant gloves, disposable gown, and safety glasses with side shields or goggles. |
| Spill Cleanup | Double pair of chemical-resistant gloves, disposable gown, safety glasses with side shields or goggles, and a respirator (e.g., N95 or higher) may be required depending on the spill size and ventilation. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks upon arrival.
-
Transport the unopened package to a designated laboratory area for unpacking.
-
Wear a single pair of chemical-resistant gloves during unpacking.
2. Weighing and Aliquoting of Solid this compound:
-
All manipulations of the solid compound must be conducted within a certified chemical fume hood, Class II Biological Safety Cabinet, or a containment ventilated enclosure to prevent inhalation of airborne particles.
-
Don the appropriate PPE: double gloves, a disposable gown, and eye/face protection.
-
Use dedicated spatulas and weighing vessels. Clean all equipment thoroughly after use.
-
Handle the compound gently to avoid creating dust.
3. Preparation of Solutions:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
If there is a risk of splashing, use a face shield.
-
Add the solid this compound to the solvent slowly to avoid splashing.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term storage, refer to the supplier's recommendations, which are typically -80°C for 6 months or -20°C for 1 month for stock solutions[2].
-
Store in a designated, secure, and well-ventilated area away from incompatible materials.
Emergency Procedures
In case of exposure, follow these immediate steps:
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell.
Spill Management Workflow
The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Solid Waste:
-
This includes unused or expired this compound, contaminated gloves, gowns, bench paper, and any other disposable materials.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound."
2. Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
3. Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
4. Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
